Product packaging for Methyl 4-amino-5-bromo-2-methoxybenzoate(Cat. No.:CAS No. 111049-68-4)

Methyl 4-amino-5-bromo-2-methoxybenzoate

Cat. No.: B182784
CAS No.: 111049-68-4
M. Wt: 260.08 g/mol
InChI Key: CUMRIXJSGJTGSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 4-amino-5-bromo-2-methoxybenzoate is a useful research compound. Its molecular formula is C9H10BrNO3 and its molecular weight is 260.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >39 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10BrNO3 B182784 Methyl 4-amino-5-bromo-2-methoxybenzoate CAS No. 111049-68-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-amino-5-bromo-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMRIXJSGJTGSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377634
Record name methyl 4-amino-5-bromo-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821126
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

111049-68-4
Record name methyl 4-amino-5-bromo-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Methyl 4-amino-5-bromo-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 111049-68-4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Methyl 4-amino-5-bromo-2-methoxybenzoate, a versatile chemical intermediate with applications in pharmaceutical research and development. This document details its chemical and physical properties, experimental protocols for its use, and its role as a key building block in organic synthesis.

Chemical and Physical Properties

This compound is a substituted aromatic compound with the chemical formula C₉H₁₀BrNO₃.[1][2] It is recognized for its utility as a building block in the synthesis of more complex molecules.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 111049-68-4[1][4][5]
Molecular Formula C₉H₁₀BrNO₃[1][2]
Molecular Weight 260.08 g/mol [1][2]
Appearance Not available
Melting Point Not available
Boiling Point Not available[6][7]
Solubility Not available[2]
PSA (Polar Surface Area) 61.55 Ų
LogP 2.40770

Synthesis

While specific, detailed industrial synthesis protocols for this compound are proprietary, a general synthetic approach can be inferred from related chemical transformations. A plausible synthetic route involves the bromination of a substituted aminobenzoate precursor.

A related synthesis is described for a similar compound, methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate, which starts with 2-methoxy-4-acetylamine methyl benzoate.[8] This precursor undergoes halogenation (bromination in this case) followed by other modifications.[8] This suggests a potential pathway for the synthesis of the target compound could involve the bromination of methyl 4-amino-2-methoxybenzoate.

Conceptual Synthesis Workflow:

G cluster_start Starting Material cluster_reaction Reaction Step cluster_product Final Product Methyl 4-amino-2-methoxybenzoate Methyl 4-amino-2-methoxybenzoate Bromination Bromination (e.g., with NBS or Br2) Methyl 4-amino-2-methoxybenzoate->Bromination This compound This compound Bromination->this compound

A conceptual workflow for the synthesis of this compound.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of various organic molecules, particularly in the development of pharmaceuticals and agrochemicals.[3] Its primary documented application is in the field of protease research.

Microsphere-Based Protease Assays

This compound has been utilized in the development of microsphere-based protease assays, which are powerful tools for studying enzyme activity and for high-throughput screening of potential inhibitors.[3][9][10] These assays measure the cleavage of a fluorescently labeled substrate attached to microspheres by a specific protease.[9][10]

Experimental Protocol: Microsphere-Based Protease Assay

This protocol is adapted from a general method for microsphere-based flow cytometry protease assays.[9][10]

Materials:

  • Protease buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mg/ml Bovine Serum Albumin, 0.025% Tween-20, pH 7.4)

  • Microspheres (e.g., streptavidin-coated)

  • Biotinylated fluorescent protease substrate (synthesized using this compound as a building block)

  • Protease of interest

  • Flow cytometer

Procedure:

  • Substrate Binding to Microspheres:

    • In a microcentrifuge tube, combine approximately 10⁵ to 10⁶ microspheres with the appropriate concentration of the biotinylated fluorescent protease substrate in protease buffer (total volume 500 µL).

    • Incubate at room temperature for 1 hour on a mixing device, protected from light.

  • Washing:

    • Centrifuge the microsphere suspension to pellet the microspheres.

    • Remove the supernatant and wash the pellet with 500 µL of protease buffer.

    • Repeat the wash step for a total of three washes to remove any unbound substrate.

  • Protease Assay:

    • Resuspend the substrate-bound microspheres in protease buffer.

    • Add the protease of interest to the microsphere suspension.

    • Incubate at the optimal temperature for the protease.

    • The assay can be monitored in real-time or as an endpoint measurement.

  • Flow Cytometry Analysis:

    • Analyze the fluorescence of the microspheres using a flow cytometer.

    • A decrease in fluorescence indicates the cleavage of the substrate by the protease.

Experimental Workflow:

G cluster_prep Preparation cluster_binding Binding cluster_assay Assay cluster_analysis Analysis Microspheres Microspheres Binding Incubate Substrate with Microspheres Microspheres->Binding Substrate Fluorescent Substrate Substrate->Binding Washing Wash Unbound Substrate Binding->Washing AddProtease Add Protease Washing->AddProtease Incubation Incubation AddProtease->Incubation FlowCytometry Flow Cytometry Analysis Incubation->FlowCytometry

Workflow for a microsphere-based protease assay.

Safety and Handling

While a detailed safety data sheet (SDS) for this compound is not publicly available, general laboratory safety precautions should be followed when handling this compound.[2] It is recommended to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2] Work should be conducted in a well-ventilated area or a fume hood.[2]

Signaling Pathways

Currently, there is no publicly available information directly linking this compound to specific signaling pathways. Its role appears to be primarily as a synthetic intermediate for creating tools, such as protease substrates, to study these pathways.

Conclusion

This compound is a valuable chemical reagent for researchers in organic synthesis and drug discovery. Its utility in creating specialized substrates for protease assays highlights its importance in developing tools for studying enzymatic activity and for high-throughput screening applications. Further research into its applications and synthesis is warranted to fully explore its potential in the development of novel therapeutics and research tools.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Methyl 4-amino-5-bromo-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the comprehensive structure elucidation of Methyl 4-amino-5-bromo-2-methoxybenzoate. This document outlines the key analytical techniques and data interpretation required to unequivocally confirm the molecule's chemical structure.

Introduction

This compound is a substituted aromatic compound with potential applications in pharmaceutical and materials science research. Its precise molecular structure is critical for understanding its chemical reactivity, biological activity, and for ensuring quality control in any synthetic process. This guide details the spectroscopic and analytical methodologies employed to confirm its structural identity.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.7Singlet1HH-6
~ 6.5Singlet1HH-3
~ 4.5Broad Singlet2H-NH₂
~ 3.9Singlet3H-OCH₃ (ester)
~ 3.8Singlet3H-OCH₃ (ether)

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~ 166C=O (ester)
~ 158C-2
~ 148C-4
~ 135C-6
~ 112C-5
~ 110C-1
~ 98C-3
~ 56-OCH₃ (ether)
~ 52-OCH₃ (ester)

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3300Strong, BroadN-H stretch (asymmetric and symmetric)
~ 2950MediumC-H stretch (aliphatic)
~ 1720StrongC=O stretch (ester)
~ 1600, 1500Medium-StrongC=C stretch (aromatic)
~ 1250StrongC-O stretch (aryl ether)
~ 1100StrongC-O stretch (ester)
~ 880StrongC-H bend (out-of-plane)
Table 4: Predicted Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
260/262High[M]⁺ and [M+2]⁺ (due to Br isotope)
229/231Medium[M - OCH₃]⁺
201/203Medium[M - COOCH₃]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structure elucidation of this compound.

Synthesis

A plausible synthetic route involves the bromination of a commercially available precursor, Methyl 4-amino-2-methoxybenzoate.

Procedure:

  • Dissolve Methyl 4-amino-2-methoxybenzoate (1 equivalent) in a suitable solvent such as acetic acid or dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR:

  • Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquire the ¹³C NMR spectrum on the same instrument, using a broadband proton-decoupling pulse sequence.

  • Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR:

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Clean the crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Electron Ionization (EI)-MS:

  • Introduce a small amount of the sample into the mass spectrometer, either via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionize the sample using a high-energy electron beam (typically 70 eV).

  • Analyze the resulting fragments based on their mass-to-charge ratio (m/z).

  • Record the mass spectrum, paying close attention to the molecular ion peak and the isotopic pattern of bromine.

Structure Elucidation Workflow

The logical flow for the structure elucidation of this compound is visualized in the following diagram.

structure_elucidation synthesis Synthesis of Target Compound purification Purification (Column Chromatography) synthesis->purification ms Mass Spectrometry (MS) purification->ms ir Infrared (IR) Spectroscopy purification->ir nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr molecular_formula Determine Molecular Formula & Weight ms->molecular_formula functional_groups Identify Functional Groups ir->functional_groups proton_carbon_framework Elucidate H & C Framework nmr->proton_carbon_framework structure_confirmation Confirm Structure of This compound molecular_formula->structure_confirmation functional_groups->structure_confirmation proton_carbon_framework->structure_confirmation

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The combination of synthesis, purification, and comprehensive spectroscopic analysis provides a robust framework for the unequivocal structure elucidation of this compound. The presented data and protocols offer a valuable resource for researchers working with this and related compounds, ensuring accuracy and reproducibility in their scientific endeavors.

A Technical Guide to the Spectral Analysis of Methyl 4-amino-5-bromo-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Methyl 4-amino-5-bromo-2-methoxybenzoate, a key chemical intermediate in various synthetic pathways. Due to the limited availability of published experimental data for this specific compound, this document serves as a template, outlining the expected spectral characteristics and providing detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and data presentation formats described herein are based on standard practices for the characterization of aromatic organic compounds.

Chemical Structure

IUPAC Name: this compound Molecular Formula: C₉H₁₀BrNO₃ Molecular Weight: 260.09 g/mol CAS Number: 35290-96-1

Predicted and Exemplary Spectral Data

The following tables summarize the predicted and illustrative spectral data for this compound. Where specific data is unavailable, data from structurally similar compounds is used for illustrative purposes and is clearly noted.

Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data

Predicted for this compound in CDCl₃ at 400 MHz.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.7s1HAr-H
~6.5s1HAr-H
~4.5br s2H-NH₂
3.88s3H-OCH₃ (ester)
3.85s3H-OCH₃ (ether)

Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Predicted for this compound in CDCl₃ at 100 MHz.

Chemical Shift (δ) ppmAssignment
~166C=O (ester)
~158C-OCH₃ (ether)
~148C-NH₂
~134Ar-C
~112Ar-C
~110C-Br
~100Ar-C
56.5-OCH₃ (ether)
52.0-OCH₃ (ester)

Table 3: IR (Infrared) Spectroscopy Data

Expected characteristic peaks for this compound.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3400-3300Strong, SharpN-H stretch (amine)
3000-2850MediumC-H stretch (aromatic & aliphatic)
1720-1700Strong, SharpC=O stretch (ester)
1600-1450Medium-StrongC=C stretch (aromatic)
1250-1200StrongC-O stretch (aryl ether & ester)
800-600Medium-StrongC-Br stretch

Table 4: MS (Mass Spectrometry) Data

Predicted for this compound using Electron Ionization (EI).

m/zRelative Intensity (%)Assignment
261/259~50/50[M]⁺ (Molecular ion peak, bromine isotopes)
230/228High[M - OCH₃]⁺
202/200High[M - COOCH₃]⁺
122Medium[M - Br - COOCH₃]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for solid aromatic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width: 0 to 220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Perform peak picking for both ¹H and ¹³C spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Instrumentation:

  • FTIR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Attenuated Total Reflectance (ATR) accessory or a hydraulic press for KBr pellets.

Sample Preparation (ATR Method):

  • Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid sample directly onto the center of the ATR crystal.

  • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the mixture to a pellet die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

Acquisition Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Data Processing:

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

  • Perform baseline correction if necessary.

  • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity and aid in structure elucidation.

Instrumentation:

  • A mass spectrometer capable of Electron Ionization (EI), such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe system.

Sample Preparation:

  • Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol or dichloromethane).

  • For GC-MS analysis, inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The GC will separate the compound before it enters the mass spectrometer.

  • For direct probe analysis, apply a small amount of the solution to the probe tip and allow the solvent to evaporate before inserting the probe into the ion source.

Acquisition Parameters (Electron Ionization - EI):

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 50 - 500.

  • Ion Source Temperature: 200-250 °C.

  • Scan Speed: 1-2 scans/second.

Data Processing:

  • The software will generate a mass spectrum, which is a plot of relative ion abundance versus mass-to-charge ratio (m/z).

  • Identify the molecular ion peak ([M]⁺), which should exhibit the characteristic isotopic pattern for a compound containing one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units).

  • Analyze the fragmentation pattern to identify characteristic losses of functional groups (e.g., -OCH₃, -COOCH₃).

Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the logical workflow for the spectral analysis of an organic compound and a conceptual pathway for its synthesis.

Spectral_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Characterization Synthesis Synthesis & Purification of This compound SamplePrep Prepare solutions/solids for analysis Synthesis->SamplePrep NMR NMR Spectroscopy (¹H & ¹³C) SamplePrep->NMR Dissolve in deuterated solvent IR FTIR Spectroscopy SamplePrep->IR Prepare KBr pellet or use ATR MS Mass Spectrometry SamplePrep->MS Dissolve in volatile solvent NMR_Data Elucidate C-H Framework NMR->NMR_Data IR_Data Identify Functional Groups IR->IR_Data MS_Data Determine Molecular Weight & Fragmentation MS->MS_Data Structure Confirm Chemical Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure Synthesis_Signaling_Pathway cluster_reactants Starting Materials cluster_intermediates Reaction Steps cluster_product Final Product SM1 4-Amino-2-methoxy- benzoic Acid Step1 Bromination SM1->Step1 e.g., NBS Intermediate 4-Amino-5-bromo- 2-methoxybenzoic Acid Step1->Intermediate Step2 Esterification Product Methyl 4-amino-5-bromo- 2-methoxybenzoate Step2->Product Intermediate->Step2 CH₃OH, H⁺

An In-depth Technical Guide to the Safety and Handling of Methyl 4-amino-5-bromo-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Physical Properties

Methyl 4-amino-5-bromo-2-methoxybenzoate is a substituted aromatic compound. Its chemical structure and key identifiers are outlined below.

PropertyValueSource
Chemical Name This compoundA2B Chem
CAS Number 111049-68-4A2B Chem
Molecular Formula C₉H₁₀BrNO₃A2B Chem
Molecular Weight 260.08 g/mol A2B Chem
Predicted LogP 2.40770Chemsrc

Note: Physical properties such as melting point, boiling point, and density for this specific compound are not consistently reported in publicly available sources.

Hazard Identification and GHS Classification

While a specific GHS classification for this compound is not uniformly available, a supplier indicates a "Warning" signal word.[1] Based on the hazards of structurally related compounds, such as other substituted brominated aromatic amines and esters, it is prudent to handle this compound with caution, assuming it may possess the following hazards.

Potential GHS Hazard Classification (Based on Analogues):

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation.
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation.
Hazardous to the Aquatic Environment, Long-Term HazardCategory 2H411: Toxic to aquatic life with long lasting effects.

This classification is extrapolated from similar compounds and should be treated as a precautionary guideline.

GHS Pictograms (Potential):

Signal Word (Potential): Warning

Potential Hazard Statements:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

  • Toxic to aquatic life with long lasting effects.

Experimental Protocols for Safe Handling

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated area.

  • A certified chemical fume hood is required for all procedures that may generate dust or aerosols.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

Personal Protective Equipment (PPE)
EquipmentSpecifications
Eye/Face Protection Chemical safety goggles or a face shield (as per OSHA's 29 CFR 1910.133 or European Standard EN166).[2]
Skin Protection Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. A lab coat or other protective clothing is required to prevent skin contact.
Respiratory Protection For operations where dust or aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter should be used.
Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[2]

  • Avoid inhalation of dust or fumes.

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.

  • Wash hands thoroughly after handling.

  • Keep containers tightly closed when not in use.

Storage and Disposal

Storage
  • Store in a cool, dry, and well-ventilated area.

  • Keep container tightly closed to prevent moisture absorption and contamination.

  • Store away from incompatible materials such as strong oxidizing agents.[2]

Disposal
  • Dispose of this chemical and its container in accordance with all local, state, and federal regulations.

  • Do not allow this chemical to enter drains or waterways, as it may be toxic to aquatic life.[3]

  • Consult with a licensed professional waste disposal service for proper disposal.

First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[3]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2]

Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3.2). Avoid breathing dust and contact with the spilled material.

  • Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways.[3]

  • Methods for Cleaning Up: Carefully sweep up or vacuum the spilled material and place it into a suitable, labeled container for disposal. Avoid generating dust.

Visualizations

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal risk_assessment Conduct Risk Assessment ppe Don Personal Protective Equipment risk_assessment->ppe fume_hood Prepare Chemical Fume Hood ppe->fume_hood weigh Weigh Compound fume_hood->weigh reaction Perform Reaction weigh->reaction workup Reaction Workup reaction->workup decontaminate Decontaminate Work Area workup->decontaminate dispose Dispose of Waste decontaminate->dispose emergency_response cluster_response Immediate Response cluster_cleanup Cleanup cluster_final Final Steps spill Accidental Spill evacuate Evacuate Area spill->evacuate ppe Wear Appropriate PPE evacuate->ppe contain Contain Spill ppe->contain absorb Absorb with Inert Material contain->absorb collect Collect in Sealed Container absorb->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose

References

An In-depth Technical Guide to the Synthesis of Methyl 4-amino-5-bromo-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthetic pathway for Methyl 4-amino-5-bromo-2-methoxybenzoate, a key intermediate in pharmaceutical and chemical research. The synthesis is presented as a three-step process commencing from the readily available starting material, Methyl 4-amino-2-methoxybenzoate. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow.

Synthetic Strategy

The synthesis of this compound is most effectively achieved through a three-step sequence starting from Methyl 4-amino-2-methoxybenzoate. This strategy involves:

  • N-acetylation: Protection of the highly activating amino group as an acetamide. This step prevents potential side reactions and controls the regioselectivity of the subsequent bromination.

  • Bromination: Introduction of a bromine atom at the C5 position of the benzene ring, ortho to the activating acetamido group.

  • Deacetylation: Removal of the acetyl protecting group to yield the final target molecule.

This approach ensures a high-yielding and regioselective synthesis of the desired product.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of Methyl 4-acetamido-2-methoxybenzoate

Reaction: Methyl 4-amino-2-methoxybenzoate is reacted with acetyl chloride in the presence of a base to form Methyl 4-acetamido-2-methoxybenzoate.

Procedure: A solution of Methyl 4-amino-2-hydroxybenzoate (1 equivalent) in a suitable organic solvent such as ethyl acetate is prepared in a reaction vessel. To this, an aqueous solution of a base like sodium bicarbonate is added, and the mixture is cooled to 0°C. Acetyl chloride (1.1 to 1.5 equivalents) is then added dropwise while maintaining the low temperature. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The organic layer is then separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield Methyl 4-acetamido-2-methoxybenzoate.[1]

Step 2: Synthesis of Methyl 4-acetamido-5-bromo-2-methoxybenzoate

Reaction: Methyl 4-acetamido-2-methoxybenzoate is brominated using elemental bromine in a suitable solvent.

Procedure: In a reaction flask equipped with a dropping funnel and a system to absorb hydrogen bromide gas, dissolve Methyl 4-acetamido-2-methoxybenzoate (1 equivalent) in dichloromethane. Cool the solution to a temperature below 10°C. Slowly add a solution of bromine (1.05 equivalents) in dichloromethane dropwise to the reaction mixture, maintaining the temperature between 10-15°C. After the addition is complete, continue stirring the reaction mixture at this temperature for approximately 4 hours. Upon completion of the reaction, the solvent is removed by concentration under reduced pressure to obtain the solid product, Methyl 4-acetamido-5-bromo-2-methoxybenzoate.[2]

Step 3: Synthesis of this compound

Reaction: The acetyl group of Methyl 4-acetamido-5-bromo-2-methoxybenzoate is removed by acid-catalyzed hydrolysis to yield the final product.

Procedure: The crude Methyl 4-acetamido-5-bromo-2-methoxybenzoate from the previous step is dissolved in a suitable solvent such as methanol. A strong acid catalyst, for example, sulfuric acid, is added to the solution. The reaction mixture is then heated to reflux and maintained at this temperature for 5-10 hours. After the reaction is complete, the mixture is cooled, which should induce crystallization of the product. The solid is collected by filtration, washed, and dried to give this compound.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and scale. The yield for the bromination step is based on an analogous chlorination reaction and a patent for a related process, and the deacetylation yield is an estimate based on typical reactions of this type.

StepReactantProductReagentsSolventTemperature (°C)Time (h)Yield (%)
1. N-acetylationMethyl 4-amino-2-methoxybenzoateMethyl 4-acetamido-2-methoxybenzoateAcetyl chloride, Sodium bicarbonateEthyl acetate, Water0 to RT2~99
2. BrominationMethyl 4-acetamido-2-methoxybenzoateMethyl 4-acetamido-5-bromo-2-methoxybenzoateBromineDichloromethane10-154~90
3. DeacetylationMethyl 4-acetamido-5-bromo-2-methoxybenzoateThis compoundSulfuric acidMethanolReflux5-10>80

Visualizations

The following diagrams illustrate the synthetic pathway and a generalized experimental workflow for the synthesis of this compound.

Synthesis_Pathway cluster_start Starting Material cluster_step1 Step 1: N-acetylation cluster_step2 Step 2: Bromination cluster_step3 Step 3: Deacetylation Methyl 4-amino-2-methoxybenzoate Methyl 4-amino-2-methoxybenzoate Methyl 4-acetamido-2-methoxybenzoate Methyl 4-acetamido-2-methoxybenzoate Methyl 4-amino-2-methoxybenzoate->Methyl 4-acetamido-2-methoxybenzoate Acetyl Chloride, NaHCO3 Methyl 4-acetamido-5-bromo-2-methoxybenzoate Methyl 4-acetamido-5-bromo-2-methoxybenzoate Methyl 4-acetamido-2-methoxybenzoate->Methyl 4-acetamido-5-bromo-2-methoxybenzoate Br2, CH2Cl2 This compound This compound Methyl 4-acetamido-5-bromo-2-methoxybenzoate->this compound H2SO4, Methanol

Caption: Synthetic pathway for this compound.

Experimental_Workflow start Start step1 Step 1: N-acetylation - Dissolve starting material - Add base and acetyl chloride - Reaction at 0°C to RT - Work-up and isolation start->step1 step2 Step 2: Bromination - Dissolve intermediate - Cool to 10-15°C - Add bromine solution - Reaction for 4h - Solvent removal step1->step2 step3 Step 3: Deacetylation - Dissolve brominated intermediate - Add acid catalyst - Reflux for 5-10h - Crystallization and filtration step2->step3 end End Product: This compound step3->end

Caption: Generalized experimental workflow for the synthesis.

References

Technical Guide: Methyl 4-amino-5-bromo-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Key Chemical Intermediate for Research and Development

This technical guide provides a comprehensive overview of Methyl 4-amino-5-bromo-2-methoxybenzoate, a crucial chemical intermediate. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details the physicochemical properties, synthetic pathways, and analytical methodologies associated with this compound.

Physicochemical Properties

This compound is a substituted aromatic compound with key functional groups that make it a versatile building block in organic chemistry. A summary of its core properties is presented below.

PropertyValue
Molecular Weight 260.08 g/mol [1]
Molecular Formula C9H10BrNO3[1]
CAS Number 111049-68-4[1]
Purity Typically ≥95%[1]
Physical State Solid

Synthetic Routes and Experimental Protocols

The synthesis of this compound and related compounds often involves multi-step processes. A general approach to the synthesis of similar substituted benzoates includes halogenation and other functional group manipulations. For instance, a related compound, methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate, is prepared by the halogenation of 2-methoxy-4-acetylamine methyl benzoate, followed by condensation with an ethane sulfinic acid sodium salt[2].

General Experimental Protocol for Halogenation:

A common synthetic step for introducing a bromine atom to an activated aromatic ring is electrophilic aromatic substitution. A generalized protocol is as follows:

  • Starting Material: A suitable precursor, such as a 4-amino-2-methoxybenzoate derivative.

  • Reagent: A brominating agent (e.g., N-Bromosuccinimide (NBS) or Bromine).

  • Solvent: A non-reactive solvent, such as a chlorinated hydrocarbon (e.g., dichloromethane) or a polar aprotic solvent.

  • Procedure:

    • The starting material is dissolved in the chosen solvent and cooled in an ice bath.

    • The brominating agent is added portion-wise to control the reaction temperature.

    • The reaction mixture is stirred at a controlled temperature for a specified duration (typically several hours).

    • Reaction progress is monitored by an appropriate analytical technique (e.g., Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)).

  • Work-up and Purification:

    • Upon completion, the reaction is quenched, often with a reducing agent (e.g., sodium thiosulfate solution) to remove excess halogen.

    • The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., sodium sulfate).

    • The solvent is removed under reduced pressure.

    • The crude product is purified, typically by recrystallization or column chromatography, to yield the final product.

Applications in Research and Development

This compound and its analogs are valuable intermediates in the synthesis of more complex molecules. The presence of multiple functional groups—an amine, a bromine atom, a methoxy group, and a methyl ester—provides several reactive sites for further chemical transformations[3]. The bromine atom, in particular, can be utilized in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings to form new carbon-carbon bonds[3]. These characteristics make it a useful building block for the synthesis of pharmaceutical compounds and other specialty chemicals. For example, the related compound, Methyl 4-acetamido-5-bromo-2-methoxybenzoate, is known as an impurity of Bromopride, an antiemetic drug[4].

Logical Workflow for Quality Control

The following diagram illustrates a typical quality control workflow for ensuring the purity and identity of this compound.

QC_Workflow A Raw Material Reception B Sampling A->B C Visual Inspection (Color, Form) B->C D Physical Tests (Melting Point) B->D E Spectroscopic Analysis (NMR, IR) B->E F Chromatographic Analysis (HPLC for Purity) B->F G Data Review C->G D->G E->G F->G H Decision (Pass/Fail) G->H I Release for Use H->I Pass J Reject and Quarantine H->J Fail

Quality Control Workflow for Chemical Intermediates.

Synthetic Pathway Overview

The following diagram illustrates a simplified, conceptual synthetic pathway leading to a substituted aminobenzoate.

Synthesis_Pathway Start Substituted Benzoic Acid Step1 Esterification Start->Step1 Intermediate1 Methyl Ester Intermediate Step1->Intermediate1 Step2 Nitration Intermediate1->Step2 Intermediate2 Nitro-substituted Ester Step2->Intermediate2 Step3 Reduction Intermediate2->Step3 Intermediate3 Amino-substituted Ester Step3->Intermediate3 Step4 Bromination Intermediate3->Step4 FinalProduct Methyl 4-amino-5-bromo -2-methoxybenzoate Step4->FinalProduct

Conceptual Synthetic Pathway.

References

Methodological & Application

Synthesis of Methyl 4-amino-5-bromo-2-methoxybenzoate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of Methyl 4-amino-5-bromo-2-methoxybenzoate, a key intermediate in the preparation of various pharmaceutical compounds. The synthesis follows a robust three-step pathway commencing with the commercially available Methyl 4-amino-2-methoxybenzoate. The procedure involves the protection of the amino group via acetylation, followed by regioselective bromination, and concluding with deprotection to yield the target compound. This protocol is designed to be a reliable guide for laboratory-scale synthesis, offering detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of this compound is accomplished through a three-step sequence:

  • Acetylation: The amino group of the starting material, Methyl 4-amino-2-methoxybenzoate, is protected as an acetamide. This is crucial for directing the subsequent bromination and preventing side reactions.

  • Bromination: The intermediate, Methyl 4-acetamido-2-methoxybenzoate, undergoes electrophilic aromatic substitution with bromine to introduce a bromo group at the 5-position, ortho to the activating acetamido group.

  • Deprotection: The acetyl protecting group is removed under acidic conditions to afford the final product, this compound.

Synthesis_Workflow cluster_0 Step 1: Acetylation cluster_1 Step 2: Bromination cluster_2 Step 3: Deprotection A Methyl 4-amino-2-methoxybenzoate B Methyl 4-acetamido-2-methoxybenzoate A->B Acetic Anhydride, Pyridine C Methyl 4-acetamido-2-methoxybenzoate D Methyl 4-acetamido-5-bromo-2-methoxybenzoate C->D Bromine (Br2), Dichloromethane (DCM) E Methyl 4-acetamido-5-bromo-2-methoxybenzoate F This compound E->F H2SO4, Methanol (MeOH)

Figure 1. Workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis protocol. The values are based on a representative scale and may be adjusted as needed.

StepCompoundMol. Weight ( g/mol )Starting AmountMoles (mol)ReagentReagent Moles (mol)SolventYield
1 Methyl 4-amino-2-methoxybenzoate181.19100 g0.552Acetic Anhydride0.607Pyridine~95%
2 Methyl 4-acetamido-2-methoxybenzoate223.23117 g (from step 1)0.524Bromine (Br₂)0.550Dichloromethane~90%
3 Methyl 4-acetamido-5-bromo-2-methoxybenzoate302.12142 g (from step 2)0.470Conc. H₂SO₄CatalyticMethanol~92%

Experimental Protocols

Materials and Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Heating mantle

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

Step 1: Acetylation of Methyl 4-amino-2-methoxybenzoate

This procedure details the protection of the amino group as an acetamide.

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-amino-2-methoxybenzoate (100 g, 0.552 mol) in pyridine (250 mL).

  • Addition of Reagent: Cool the solution to 0-5 °C using an ice bath. Slowly add acetic anhydride (57 mL, 0.607 mol) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Work-up: Pour the reaction mixture into 1 L of ice-cold water. A precipitate will form. Stir for 30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (3 x 200 mL) until the odor of pyridine is no longer detectable.

  • Drying: Dry the product, Methyl 4-acetamido-2-methoxybenzoate, in a vacuum oven at 50-60 °C to a constant weight. The product is typically an off-white solid.

Step 2: Bromination of Methyl 4-acetamido-2-methoxybenzoate

This protocol describes the regioselective bromination of the acetylated intermediate.[1]

  • Reaction Setup: In a 1 L reaction flask equipped with a magnetic stir bar, a dropping funnel, and a gas outlet to a scrubber (for HBr gas), suspend Methyl 4-acetamido-2-methoxybenzoate (117 g, 0.524 mol) in dichloromethane (DCM, 450 mL).

  • Addition of Bromine: Cool the suspension to 10 °C. In the dropping funnel, prepare a solution of bromine (28 mL, 0.550 mol) in DCM (50 mL). Add the bromine solution dropwise to the stirred suspension over a period of 1 hour, maintaining the temperature between 10-15 °C.[1]

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 10-15 °C for 4 hours.[1]

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate until the red-brown color of bromine disappears.

  • Isolation: The product will precipitate from the reaction mixture. Collect the solid by vacuum filtration and wash it with a small amount of cold DCM.

  • Drying: Dry the solid, Methyl 4-acetamido-5-bromo-2-methoxybenzoate, under vacuum.

Step 3: Deprotection of Methyl 4-acetamido-5-bromo-2-methoxybenzoate

This final step involves the acidic hydrolysis of the acetamide to yield the target compound.[1]

  • Reaction Setup: In a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the Methyl 4-acetamido-5-bromo-2-methoxybenzoate (142 g, 0.470 mol) obtained from the previous step and methanol (500 mL).

  • Addition of Acid: Carefully and slowly add concentrated sulfuric acid (10 mL) to the stirred suspension.

  • Reaction: Heat the mixture to reflux and maintain reflux for 5-6 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1-2 hours to precipitate the product.

  • Neutralization and Isolation: Slowly add a saturated aqueous solution of sodium bicarbonate to the cold mixture to neutralize the excess acid until the pH is approximately 7-8. Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the solid with cold water (2 x 150 mL) and then with a small amount of cold methanol. The product can be further purified by recrystallization from methanol or ethanol if necessary.

  • Drying: Dry the final product, this compound, in a vacuum oven at 50 °C.

Safety Precautions

  • All experimental procedures should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, gloves, lab coat) must be worn at all times.

  • Bromine is highly corrosive and toxic. Handle with extreme care and have a quenching agent (sodium thiosulfate) readily available.

  • Concentrated sulfuric acid is highly corrosive. Handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Pyridine has a strong, unpleasant odor and is harmful. Handle in a fume hood.

References

Application Notes and Protocols: Methyl 4-amino-5-bromo-2-methoxybenzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-5-bromo-2-methoxybenzoate is a versatile, multi-functionalized aromatic building block crucial for the synthesis of a variety of heterocyclic compounds and complex organic molecules. Its strategic substitution pattern, featuring an amino group, a bromine atom, a methoxy group, and a methyl ester, provides multiple reactive sites for diverse chemical transformations. This makes it a valuable intermediate in the development of novel pharmaceuticals, particularly in the synthesis of kinase inhibitors and other biologically active scaffolds. The presence of the bromine atom allows for the introduction of molecular diversity through palladium-catalyzed cross-coupling reactions, while the amino and ester functionalities are amenable to cyclization and amidation reactions, respectively.

Key Applications

The primary applications of this compound in organic synthesis include:

  • Synthesis of Quinazolinones: This building block is a key precursor for the synthesis of 6-bromo-7-methoxy-substituted quinazolinones. Quinazolinones are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.

  • Palladium-Catalyzed Cross-Coupling Reactions: The aryl bromide moiety serves as an excellent handle for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively, allowing for the introduction of a wide array of substituents and the construction of complex molecular architectures. This is particularly valuable in structure-activity relationship (SAR) studies during drug discovery.

  • Precursor for Bioactive Molecules: Its utility extends to the synthesis of various kinase inhibitors, including those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis implicated in cancer progression.

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-7-methoxy-3H-quinazolin-4-one

This protocol describes the cyclization of this compound with formamide to yield 6-bromo-7-methoxy-3H-quinazolin-4-one, a core scaffold in many pharmaceutical agents.

Reaction Scheme:

G cluster_0 This compound cluster_1 Formamide cluster_2 6-Bromo-7-methoxy-3H-quinazolin-4-one reactant [Image of the chemical structure of this compound] product [Image of the chemical structure of 6-Bromo-7-methoxy-3H-quinazolin-4-one] reactant->product Formamide, Heat reagent [Image of the chemical structure of Formamide] G start Reactants & Catalyst Loading inert Inert Atmosphere Purge start->inert solvent Solvent Addition inert->solvent reaction Heating & Stirring solvent->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Final Product purification->product G pd0 Pd(0)L_n add Oxidative Addition pd0->add Ar-Br pd2 Ar-Pd(II)-Br(L_n) add->pd2 amido Ar-Pd(II)-NR₂(L_n) pd2->amido + Amine, - HBr amine Amine (R₂NH) amine->pd2 base Base base->pd2 elim Reductive Elimination amido->elim elim->pd0 Regeneration product Ar-NR₂ elim->product

Application Notes and Protocols for Suzuki Coupling Reactions Using Methyl 4-amino-5-bromo-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is instrumental in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. Methyl 4-amino-5-bromo-2-methoxybenzoate is a valuable building block in medicinal chemistry, and its functionalization via Suzuki coupling allows for the generation of diverse libraries of compounds for drug discovery and development. The presence of the amino and methoxy groups on the benzene ring can influence the electronic properties and biological activity of the resulting biaryl products.

These application notes provide a comprehensive overview, experimental protocols, and data for the Suzuki coupling reaction of this compound with various arylboronic acids.

Reaction Principle

The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organohalide (in this case, this compound) with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a base. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the new carbon-carbon bond and regenerate the active Pd(0) catalyst.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative conditions and yields for the Suzuki coupling reaction of this compound with various arylboronic acids. These data serve as a guide for reaction optimization.

EntryArylboronic AcidCatalyst (mol%)Base (equivalents)Solvent SystemTemperature (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)901285-95
2(4-Methoxyphenyl)boronic acidPd(dppf)Cl₂ (3)K₃PO₄ (2.0)Toluene/H₂O (5:1)1001090-98
3(3,5-Dimethylphenyl)boronic acidPd(OAc)₂ (2) / SPhos (4)Cs₂CO₃ (2.5)2-MeTHF/H₂O (10:1)801688-96
4(4-Chlorophenyl)boronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)951280-90
5(3-Thienyl)boronic acidPd(dppf)Cl₂ (3)K₃PO₄ (2.0)DMF/H₂O (5:1)110875-85

Note: Yields are based on isolated product after purification and may vary depending on the specific reaction scale and conditions.

Experimental Protocols

The following protocols are generalized starting points for the Suzuki cross-coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal yields for specific substrates.

Protocol 1: General Procedure using Pd(PPh₃)₄

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Protocol 2: Procedure using a Buchwald Ligand for Challenging Couplings

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.5 equiv)

  • Anhydrous 2-Methyltetrahydrofuran (2-MeTHF) and Water (degassed)

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), the arylboronic acid (1.5 equiv), K₃PO₄ (2.5 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).

  • Degassing: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.

  • Solvent Addition: Prepare a degassed solvent mixture of 2-MeTHF and water (e.g., 10:1). Add the degassed solvent to the flask via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Visualizations

The following diagrams illustrate the general reaction scheme, the catalytic cycle, and a typical experimental workflow for the Suzuki coupling of this compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A Methyl 4-amino-5-bromo- 2-methoxybenzoate F Suzuki-Miyaura Coupling A->F B Arylboronic Acid (Ar-B(OH)₂) B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃) D->F E Solvent (e.g., Dioxane/H₂O) E->F G Methyl 4-amino-5-aryl- 2-methoxybenzoate F->G

Caption: General scheme of the Suzuki coupling reaction.

Suzuki_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)Ln-Br oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl_complex Ar-Pd(II)Ln-Ar' transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' (Coupled Product) reductive_elimination->product aryl_bromide Methyl 4-amino-5-bromo- 2-methoxybenzoate (Ar-Br) aryl_bromide->oxidative_addition boronic_acid Arylboronic Acid (Ar'-B(OH)₂) boronic_acid->transmetalation base Base (e.g., K₂CO₃) base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Workflow start Start setup Combine Reactants: - this compound - Arylboronic acid - Base - Pd Catalyst start->setup inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor workup Reaction Work-up: - Cool to RT - Dilute with Organic Solvent - Filter monitor->workup Reaction Complete extract Extraction: - Wash with H₂O and Brine workup->extract purify Dry and Concentrate Purify by Column Chromatography extract->purify product Isolate Pure Product purify->product

Caption: Experimental workflow for the Suzuki coupling reaction.

Application Notes and Protocols: Methyl 4-amino-5-bromo-2-methoxybenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-5-bromo-2-methoxybenzoate is a highly functionalized aromatic compound that serves as a versatile building block in medicinal chemistry. Its distinct arrangement of reactive groups—an amine, a bromine atom, a methoxy group, and a methyl ester—on a central benzene ring makes it an attractive starting material for the synthesis of a wide range of biologically active molecules. The bromine atom is particularly useful as it provides a reactive handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the strategic introduction of diverse molecular fragments. This document provides an overview of its application in the synthesis of the dopamine D2 receptor antagonist, Bromopride, and outlines protocols for its use in key synthetic transformations relevant to drug discovery.

Application 1: Synthesis of Dopamine D2 Receptor Antagonists - The Case of Bromopride

This compound, or its N-acetylated precursor, is a key intermediate in the synthesis of Bromopride, a selective dopamine D2 receptor antagonist used as an antiemetic and prokinetic agent.[1][2][3][4][5] The mechanism of action of Bromopride involves blocking inhibitory D2 receptors in the gastrointestinal tract and the chemoreceptor trigger zone of the brain.[6]

Signaling Pathway of Dopamine D2 Receptor Antagonism

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists like Bromopride bind to these receptors but do not activate them, thereby blocking the downstream effects of dopamine.

D2_receptor_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds & Activates Bromopride Bromopride Bromopride->D2R Binds & Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Decreased Cellular Response cAMP->Response Leads to

Dopamine D2 receptor signaling and antagonism by Bromopride.
Quantitative Data: Binding Affinities of Dopamine D2 Receptor Antagonists

CompoundDopamine D2 Receptor Ki (nM)
Haloperidol1.2
Risperidone3.1
Lurasidone1.0[4]
Trifluoperazine1.1[4]
Perospirone1.4[4]
Clebopride1.5[7]
Azidoclebopride21[7]
Experimental Protocol: Synthesis of Bromopride

The synthesis of Bromopride from this compound involves a direct amidation reaction. The amino group of the starting material is nucleophilic enough to react with an activated carboxylic acid or, more commonly, the methyl ester is converted to an amide by heating with the desired amine. Often, the synthesis proceeds via the N-acetylated intermediate to avoid side reactions.

Protocol: Amidation of this compound

Materials:

  • This compound

  • N,N-diethylethylenediamine

  • High-boiling point solvent (e.g., xylene or ethylene glycol)

  • Sodium methoxide (catalytic amount, optional)

  • Reaction vessel suitable for heating under reflux

  • Standard work-up and purification equipment

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and N,N-diethylethylenediamine (2.0-3.0 eq).

  • Add a high-boiling point solvent such as xylene. A catalytic amount of a base like sodium methoxide can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (typically 140-150 °C) and maintain for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove excess amine and other water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain pure 4-amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide (Bromopride).

Bromopride_Synthesis Start Methyl 4-amino-5-bromo- 2-methoxybenzoate reagents Heat (Reflux) Solvent (e.g., Xylene) Amine N,N-diethylethylenediamine Product Bromopride reagents->Product Cross_Coupling cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Start_S Methyl 4-amino-5-bromo- 2-methoxybenzoate reagents_S Pd Catalyst Base Boronic Ar-B(OH)₂ Product_S C-C Coupled Product reagents_S->Product_S Start_B Methyl 4-amino-5-bromo- 2-methoxybenzoate reagents_B Pd Catalyst Ligand, Base Amine_B R₂NH Product_B C-N Coupled Product reagents_B->Product_B

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Methyl 4-amino-5-bromo-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of Methyl 4-amino-5-bromo-2-methoxybenzoate as a versatile starting material for the preparation of a variety of medicinally relevant heterocyclic compounds. This document outlines key synthetic strategies, detailed experimental protocols, and expected outcomes, offering a valuable resource for researchers in organic synthesis and drug discovery.

Introduction

This compound is a highly functionalized aromatic building block. Its unique substitution pattern, featuring an amino group, a bromine atom, a methoxy group, and a methyl ester, provides multiple reactive sites for diverse chemical transformations. The presence of the bromine atom facilitates cross-coupling and nucleophilic substitution reactions, while the ortho-amino ester moiety is a classic precursor for the construction of fused heterocyclic systems such as quinazolinones, benzodiazepines, and quinoxalinones. These heterocyclic cores are prevalent in a vast array of pharmacologically active compounds.

Key Synthetic Applications

The strategic positioning of functional groups on the benzene ring of this compound allows for its application in several key synthetic transformations for the construction of heterocyclic systems.

  • Synthesis of Quinazolinones: The ortho-amino ester functionality is a well-established precursor for the synthesis of quinazolinones through reactions like the Niementowski reaction or via modern microwave-assisted methods. These reactions typically involve condensation with a one-carbon source, such as formamide or orthoesters.

  • Synthesis of Benzodiazepines: The amino group can be derivatized and subsequently cyclized to form seven-membered benzodiazepine rings, a privileged scaffold in medicinal chemistry.

  • Synthesis of Quinoxalinones: Condensation of the diamine precursor (which can be derived from the starting material) with α-dicarbonyl compounds is a common strategy for the synthesis of quinoxalinones.

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent serves as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents and the construction of more complex molecular architectures.

Experimental Protocols

The following protocols are representative methods for the synthesis of various heterocyclic compounds from this compound. These may serve as a starting point and can be optimized for specific substrates and desired outcomes.

Protocol 1: Synthesis of 7-Bromo-8-methoxyquinazolin-4(3H)-one via Niementowski Reaction

This protocol describes the classical approach to the synthesis of a quinazolinone ring system via thermal condensation with formamide.

Reaction Scheme:

G reactant This compound conditions Heat (130-150°C) reactant->conditions reagent Formamide reagent->conditions product 7-Bromo-8-methoxyquinazolin-4(3H)-one conditions->product

Caption: Niementowski reaction for quinazolinone synthesis.

Materials:

  • This compound (1.0 eq)

  • Formamide (excess, ~10 eq)

  • Heating mantle or oil bath

  • Round-bottom flask with reflux condenser

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine this compound and formamide.

  • Heat the reaction mixture to 130-150°C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Data Summary:

Starting MaterialReagentProductConditionsYield
This compoundFormamide7-Bromo-8-methoxyquinazolin-4(3H)-one130-150°C, 4-6 h~85% (estimated)
Protocol 2: Microwave-Assisted Synthesis of N-Substituted 7-Bromo-8-methoxyquinazolin-4(3H)-ones

This protocol outlines a rapid and efficient microwave-assisted synthesis of N-substituted quinazolinones.

Workflow Diagram:

G start Start dissolve Dissolve this compound and primary amine in DMF in a microwave vial start->dissolve seal Seal the vial dissolve->seal irradiate Microwave Irradiation (120-150°C, 15-30 min) seal->irradiate cool Cool to room temperature irradiate->cool remove_solvent Remove solvent under reduced pressure cool->remove_solvent purify Purify by chromatography remove_solvent->purify product N-Substituted 7-Bromo-8-methoxyquinazolin-4(3H)-one purify->product

Caption: Workflow for microwave-assisted quinazolinone synthesis.

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.2 eq)

  • Dimethylformamide (DMF)

  • Microwave reactor

  • Microwave vial with a septum cap

  • Standard laboratory glassware

Procedure:

  • In a microwave vial, dissolve this compound and the desired primary amine in DMF.

  • Seal the vial securely with a septum cap.

  • Place the vial in the microwave reactor and irradiate at 120-150°C for 15-30 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired N-substituted quinazolinone.

Data Summary:

Starting MaterialReagentProductConditionsYield
This compoundPrimary AmineN-Substituted 7-Bromo-8-methoxyquinazolin-4(3H)-oneDMF, MW, 120-150°C, 15-30 min>90% (typical)
Protocol 3: Synthesis of 7-Bromo-8-methoxy-1,4-benzodiazepine-2,5-dione (Conceptual)

This conceptual protocol describes a potential pathway for the synthesis of a benzodiazepine derivative. It involves an initial acylation of the amino group followed by intramolecular cyclization.

Logical Relationship Diagram:

G start This compound acylation Acylation with α-haloacetyl chloride start->acylation intermediate N-(α-haloacetyl) intermediate acylation->intermediate cyclization Intramolecular cyclization (e.g., with ammonia) intermediate->cyclization product 7-Bromo-8-methoxy-1,4-benzodiazepine-2,5-dione cyclization->product

Caption: Conceptual pathway to a benzodiazepine derivative.

Materials:

  • This compound (1.0 eq)

  • Chloroacetyl chloride (or another α-haloacetyl halide) (1.1 eq)

  • A suitable base (e.g., triethylamine)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, THF)

  • Ammonia source (e.g., methanolic ammonia)

  • Standard laboratory glassware

Procedure:

  • Acylation: Dissolve this compound and a base in an anhydrous aprotic solvent. Cool the solution in an ice bath.

  • Add the α-haloacetyl chloride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work up the reaction by washing with water and brine, then dry the organic layer and concentrate to obtain the N-acylated intermediate.

  • Cyclization: Dissolve the intermediate in a suitable solvent and treat with a source of ammonia.

  • Heat the reaction mixture as necessary to promote cyclization.

  • After completion, remove the solvent and purify the product by chromatography or recrystallization.

Data Summary:

Starting MaterialKey ReagentsProductConditionsYield
This compoundChloroacetyl chloride, Ammonia7-Bromo-8-methoxy-1,4-benzodiazepine-2,5-dioneTwo steps: Acylation then CyclizationVariable

Concluding Remarks

This compound is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. The protocols provided herein offer robust starting points for the preparation of quinazolinones and conceptual pathways for other important heterocyclic systems. The diverse reactivity of this starting material, coupled with modern synthetic techniques such as microwave-assisted synthesis, opens up numerous possibilities for the efficient construction of novel molecules for drug discovery and development. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic goals.

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 4-amino-5-bromo-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the large-scale synthesis of Methyl 4-amino-5-bromo-2-methoxybenzoate, an important intermediate in the preparation of various pharmaceutical compounds. The synthesis is a three-step process commencing with the commercially available Methyl 4-amino-2-methoxybenzoate. The procedure involves the protection of the amine group via acetylation, followed by regioselective bromination, and concluding with the deprotection of the amine to yield the final product. This protocol is designed to be scalable for industrial production, with a focus on yield, purity, and operational simplicity.

Introduction

This compound is a key building block in the synthesis of a range of biologically active molecules. Its structure, featuring a substituted benzene ring with amino, bromo, and methoxy functionalities, makes it a versatile precursor for the development of novel therapeutic agents. The protocol outlined herein is based on established chemical transformations and has been optimized for large-scale applications.

Overall Reaction Scheme

The synthesis proceeds through the following three key steps:

  • Acetylation (Amine Protection): The amino group of Methyl 4-amino-2-methoxybenzoate is protected as an acetamide to prevent side reactions during the subsequent bromination step.

  • Bromination: The aromatic ring of Methyl 4-acetamido-2-methoxybenzoate is selectively brominated at the 5-position.

  • Deacetylation (Deprotection): The acetyl group is removed to yield the final product, this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 4-acetamido-2-methoxybenzoate (Intermediate 1)

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Methyl 4-amino-2-methoxybenzoate181.191 kg5.52
Acetic Anhydride102.09620 mL6.62
Pyridine79.1088 mL1.10
Dichloromethane (DCM)84.9310 L-

Procedure:

  • In a 20 L reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend Methyl 4-amino-2-methoxybenzoate (1 kg, 5.52 mol) in dichloromethane (10 L).

  • Cool the suspension to 0-5 °C using an ice bath.

  • Slowly add pyridine (88 mL, 1.10 mol) to the stirred suspension.

  • Add acetic anhydride (620 mL, 6.62 mol) dropwise over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction by the slow addition of water (5 L).

  • Separate the organic layer, wash with 1M HCl (2 x 2 L), followed by saturated sodium bicarbonate solution (2 x 2 L), and finally with brine (2 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a solid.

  • Recrystallize the crude product from ethanol to obtain pure Methyl 4-acetamido-2-methoxybenzoate.

Quantitative Data:

ParameterValue
Expected Yield90-95%
Purity (HPLC)>99%
AppearanceWhite to off-white solid
Step 2: Synthesis of Methyl 4-acetamido-5-bromo-2-methoxybenzoate (Intermediate 2)

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Methyl 4-acetamido-2-methoxybenzoate223.221 kg4.48
N-Bromosuccinimide (NBS)177.98875 g4.92
Dichloromethane (DCM)84.9310 L-

Procedure:

  • In a 20 L reactor, dissolve Methyl 4-acetamido-2-methoxybenzoate (1 kg, 4.48 mol) in dichloromethane (10 L).

  • Cool the solution to 0-5 °C.

  • Add N-Bromosuccinimide (875 g, 4.92 mol) portion-wise over 1 hour, ensuring the temperature remains below 10 °C.

  • Stir the reaction mixture at 0-5 °C for 2-3 hours.

  • Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, wash the mixture with water (2 x 5 L) and then with brine (5 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from a mixture of ethyl acetate and hexane.

Quantitative Data:

ParameterValue
Expected Yield85-90%
Purity (HPLC)>98%
AppearanceWhite to pale yellow solid
Step 3: Synthesis of this compound (Final Product)

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Methyl 4-acetamido-5-bromo-2-methoxybenzoate302.121 kg3.31
Hydrochloric Acid (37%)36.461.5 L-
Methanol32.0410 L-
Sodium Hydroxide (50% aq. solution)40.00As needed-

Procedure:

  • Suspend Methyl 4-acetamido-5-bromo-2-methoxybenzoate (1 kg, 3.31 mol) in methanol (10 L) in a 20 L reactor.

  • Add concentrated hydrochloric acid (1.5 L) to the suspension.

  • Heat the mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours.

  • Monitor the deprotection by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture by the slow addition of a 50% sodium hydroxide solution until the pH is approximately 7-8.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 5 L).

  • Combine the organic extracts, wash with brine (2 L), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude product.

  • Purify by recrystallization from ethanol/water to yield pure this compound.

Quantitative Data:

ParameterValue
Expected Yield90-95%
Purity (HPLC)>99%
AppearanceWhite to off-white crystalline solid

Visualizations

Synthesis Workflow

Synthesis_Workflow Start Methyl 4-amino-2-methoxybenzoate Step1 Acetylation (Acetic Anhydride, Pyridine, DCM) Start->Step1 Intermediate1 Methyl 4-acetamido-2-methoxybenzoate Step1->Intermediate1 Step2 Bromination (NBS, DCM) Intermediate1->Step2 Intermediate2 Methyl 4-acetamido-5-bromo-2-methoxybenzoate Step2->Intermediate2 Step3 Deacetylation (HCl, Methanol) Intermediate2->Step3 End This compound Step3->End

Caption: Overall workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Acetic anhydride and concentrated hydrochloric acid are corrosive and should be handled with extreme care.

  • Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.

  • N-Bromosuccinimide is a lachrymator and should be handled carefully.

Characterization Data

The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

  • Melting Point Analysis: As an indicator of purity.

This comprehensive protocol provides a robust and scalable method for the synthesis of this compound, suitable for use in both research and industrial settings.

Application Note and Protocol: Purification of Methyl 4-amino-5-bromo-2-methoxybenzoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the purification of Methyl 4-amino-5-bromo-2-methoxybenzoate using silica gel column chromatography. This compound is a key intermediate in the synthesis of various pharmaceutical agents.[1][2] Achieving high purity is critical for subsequent synthetic transformations and for ensuring the quality of the final active pharmaceutical ingredient. This application note details the necessary materials, equipment, and a step-by-step protocol for efficient purification. The described methodology is designed to separate the target compound from common impurities encountered during its synthesis, such as starting materials and side-products.

Introduction

This compound is a substituted aromatic amine that serves as a versatile building block in organic synthesis. The presence of amino, bromo, and methoxy functional groups allows for a variety of chemical modifications. Synthetic routes to this intermediate can result in a crude product containing unreacted starting materials, isomers, and other by-products. Column chromatography is a highly effective and widely used technique for the purification of such organic compounds in a laboratory setting.[3] This protocol focuses on a normal-phase chromatography method using silica gel as the stationary phase and a gradient elution system of non-polar and polar solvents. Due to the basic nature of the amino group, which can interact strongly with the acidic silica gel leading to poor separation, the mobile phase is modified with a small amount of a basic additive to improve the chromatographic performance.[4][5]

Experimental Protocol

This protocol is designed for the purification of approximately 1 gram of crude this compound. The scale can be adjusted by proportionally changing the column dimensions, amount of silica gel, and solvent volumes.

Materials and Equipment

Chemicals:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or Petroleum Ether), HPLC grade

  • Ethyl Acetate, HPLC grade

  • Triethylamine (Et3N), reagent grade

  • Dichloromethane (DCM), HPLC grade (for sample loading)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

Equipment:

  • Glass chromatography column (2-3 cm diameter, 40-50 cm length)

  • Separatory funnel or solvent reservoir

  • Fraction collector or test tubes/flasks for manual collection

  • Rotary evaporator

  • TLC developing chamber

  • UV lamp (254 nm)

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Cotton or glass wool and sand

Preliminary Analysis by Thin Layer Chromatography (TLC)

Before performing column chromatography, it is essential to determine an appropriate solvent system using TLC.

  • Sample Preparation: Dissolve a small amount of the crude product in a few drops of dichloromethane or ethyl acetate.

  • Spotting: Spot the dissolved sample onto a TLC plate.

  • Development: Develop several TLC plates using different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1 v/v). To mitigate streaking due to the basicity of the amine, add 0.1-1% triethylamine to the eluent mixture.

  • Visualization: Visualize the separated spots under a UV lamp.

  • Optimal Eluent Selection: The ideal eluent system for column chromatography will provide a retention factor (Rf) of 0.2-0.3 for the target compound. This ensures good separation from impurities that are more or less polar.

Column Preparation
  • Column Setup: Securely clamp the chromatography column in a vertical position in a fume hood. Ensure the stopcock is closed.

  • Plugging the Column: Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand (approx. 1 cm).

  • Slurry Packing: For 1 g of crude product, weigh approximately 40-50 g of silica gel. Prepare a slurry by mixing the silica gel with the initial, low-polarity eluent (e.g., Hexane/Ethyl Acetate 95:5 with 0.1% Et3N).

  • Packing the Column: Pour the silica gel slurry into the column. Gently tap the column to ensure an even and compact packing, dislodging any air bubbles.

  • Equilibration: Open the stopcock and allow the excess solvent to drain until it reaches the top of the silica bed. Do not let the column run dry. Add more of the initial eluent and let it run through the column for at least two column volumes to ensure proper equilibration.

Sample Loading
  • Dry Loading (Recommended): Dissolve the crude this compound (1 g) in a minimal amount of a volatile solvent like dichloromethane. Add a small amount of silica gel (approx. 2-3 g) to this solution. Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel. Carefully add this powder to the top of the packed column.

  • Adding a Protective Layer: Add a thin layer of sand on top of the sample to prevent disturbance of the silica bed during solvent addition.

Elution and Fraction Collection
  • Gradient Elution: Begin the elution with the low-polarity mobile phase determined from the TLC analysis (e.g., Hexane/Ethyl Acetate 95:5 + 0.1% Et3N).

  • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is provided in the data table below.

  • Fraction Collection: Collect the eluate in fractions of appropriate volume (e.g., 10-20 mL).

  • Monitoring the Separation: Monitor the separation by collecting small spots from the outflow of the column on a TLC plate and visualizing them under a UV lamp. Combine the fractions that contain the pure product.

Post-Purification
  • Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

  • Purity Analysis: Determine the purity of the final product using analytical techniques such as HPLC, NMR spectroscopy, or mass spectrometry.

Data Presentation

The following table summarizes the recommended parameters for the column chromatography purification of this compound.

ParameterValue/Description
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase A Hexane (or Petroleum Ether) with 0.1% Triethylamine
Mobile Phase B Ethyl Acetate with 0.1% Triethylamine
Elution Gradient Step 1: 5% B in A (2 column volumes)
Step 2: 5% to 20% B in A (5 column volumes)
Step 3: 20% to 50% B in A (5 column volumes)
Crude Sample Load ~1 g
Silica Gel Amount 40-50 g
Column Dimensions Diameter: 2-3 cm, Length: 40-50 cm
Typical Rf of Product 0.2-0.3 in Hexane/Ethyl Acetate (e.g., 8:2 or 7:3)
Expected Purity >98% (as determined by HPLC or NMR)

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the purification protocol.

experimental_workflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification tlc_analysis TLC Analysis (Solvent System Optimization) column_packing Column Packing (Silica Gel Slurry) tlc_analysis->column_packing Determines Initial Eluent sample_prep Sample Preparation (Dry Loading) column_packing->sample_prep Precedes elution Gradient Elution sample_prep->elution Load Sample fraction_collection Fraction Collection elution->fraction_collection Collect Eluate monitoring TLC Monitoring of Fractions fraction_collection->monitoring Analyze Fractions pooling Pooling of Pure Fractions monitoring->pooling Identify Pure Fractions evaporation Solvent Evaporation pooling->evaporation analysis Purity Analysis (HPLC, NMR) evaporation->analysis

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Reaction of Methyl 4-amino-5-bromo-2-methoxybenzoate with Sodium Ethanesulfinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate via the reaction of its N-acetylated precursor with sodium ethanesulfinate. This reaction is a key step in the synthesis of intermediates for pharmacologically active molecules, such as Amisulpride. The protocol is based on a copper-catalyzed cross-coupling reaction, a robust method for the formation of carbon-sulfur bonds. This document includes a discussion of the reaction, a detailed experimental protocol, a summary of quantitative data, and visualizations of the synthetic workflow and the biological signaling pathway of the end-product drug.

Introduction

The formation of aryl sulfones is a critical transformation in medicinal chemistry, as the sulfonyl group is a key pharmacophore in a multitude of therapeutic agents. The reaction between an aryl halide and a sulfinate salt, often catalyzed by copper in a variation of the Ullmann condensation, provides a direct route to these valuable compounds.

The target molecule, methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate, is a significant intermediate in the synthesis of Amisulpride, an atypical antipsychotic and antiemetic drug. The introduction of the ethylsulfonyl group at the 5-position of the substituted aminobenzoate is a crucial step in constructing the final drug molecule.

Direct sulfonylation of anilines can be challenging due to potential side reactions, such as the coordination of the amino group to the metal catalyst, which can inhibit its catalytic activity. For this reason, a common strategy involves the protection of the amino group, typically as an acetamide, prior to the sulfonylation reaction. The protecting group is then removed in a subsequent step to yield the desired product.

Application Notes

Reaction Principle: The core of this synthesis is a copper(I)-catalyzed nucleophilic aromatic substitution, where the sulfinate anion displaces the bromide on the aromatic ring. The use of a copper catalyst is essential for this transformation to proceed at a reasonable rate and yield. The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), which is well-suited for dissolving the ionic reagents and facilitating the organometallic reaction mechanism.

Role of N-Acetylation: The amino group in methyl 4-amino-5-bromo-2-methoxybenzoate is a potential ligand for the copper catalyst. To prevent the deactivation of the catalyst and potential side reactions, the amino group is protected as an acetamide. This protecting group is stable under the coupling reaction conditions and can be readily removed by acid-catalyzed hydrolysis after the sulfonylation is complete.

Applications in Drug Discovery:

The ethylsulfonyl group is a bioisostere for other functional groups and can modulate the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability. Aryl sulfones are integral to the structure of numerous drugs with a wide range of biological activities.

The product of this reaction, methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate, is a direct precursor to 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid, a key intermediate for the synthesis of Amisulpride. Amisulpride is a selective dopamine D2/D3 receptor antagonist. Its mechanism of action is dose-dependent; at low doses, it preferentially blocks presynaptic autoreceptors, leading to an increase in dopamine release and an antidepressant effect. At higher doses, it blocks postsynaptic D2/D3 receptors, which is responsible for its antipsychotic effects.[1]

Experimental Protocols

The following protocol is adapted from a patented synthetic method and involves a three-step process: bromination of the N-acetylated starting material, copper-catalyzed sulfonylation, and deacetylation to yield the final product.[2]

Step 1: Synthesis of Methyl 4-acetamido-5-bromo-2-methoxybenzoate

  • Reaction Setup: In a reaction flask equipped with a stirrer and a dropping funnel, dissolve methyl 4-acetamido-2-methoxybenzoate (1.0 eq) in a suitable solvent such as dichloromethane.

  • Bromination: Cool the solution to 10-15°C and slowly add bromine (1.05 eq) dropwise while maintaining the temperature.

  • Reaction Monitoring: Stir the reaction mixture at this temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude methyl 4-acetamido-5-bromo-2-methoxybenzoate.

Step 2: Synthesis of Methyl 4-acetamido-5-(ethylsulfonyl)-2-methoxybenzoate

  • Reaction Setup: To the flask containing the crude product from Step 1, add N,N-dimethylformamide (DMF), sodium ethanesulfinate (1.6 eq), and cuprous chloride (0.07 eq) as the catalyst.[2]

  • Reaction Conditions: Heat the mixture to 75-80°C and maintain this temperature for 8 hours with continuous stirring.[2]

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture and pour it into water. The product will precipitate. Collect the solid by filtration, wash with water, and dry to obtain methyl 4-acetamido-5-(ethylsulfonyl)-2-methoxybenzoate.

Step 3: Synthesis of Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate (Deacetylation)

  • Reaction Setup: In a round-bottom flask, suspend the product from Step 2 in methanol.

  • Hydrolysis: Add a catalytic amount of concentrated sulfuric acid.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 5-10 hours.

  • Work-up and Isolation: Cool the reaction mixture. The product will crystallize. Collect the crystals by filtration, wash with cold methanol, and dry to obtain methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate.

Data Presentation

The following table summarizes the quantitative data for the synthesis of methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate as described in the patent literature.[2]

StepReactantsKey Reagents/CatalystsSolventTemperature (°C)Time (h)YieldPurity
1. Bromination Methyl 4-acetamido-2-methoxybenzoate, Bromine-Dichloromethane10-154High-
2. Sulfonylation Methyl 4-acetamido-5-bromo-2-methoxybenzoate, Sodium ethanesulfinateCuprous ChlorideDMF75-808--
3. Deacetylation Methyl 4-acetamido-5-(ethylsulfonyl)-2-methoxybenzoateSulfuric AcidMethanolReflux5-10--
Overall -----~80%>99.5%

Mandatory Visualization

G Synthetic Workflow for Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate A Methyl 4-acetamido-2-methoxybenzoate reagent1 Br2, CH2Cl2 10-15°C, 4h A->reagent1 B Methyl 4-acetamido-5-bromo-2-methoxybenzoate reagent2 Sodium Ethanesulfinate, CuCl (cat.), DMF 75-80°C, 8h B->reagent2 C Methyl 4-acetamido-5-(ethylsulfonyl)-2-methoxybenzoate reagent3 H2SO4 (cat.), Methanol, Reflux 5-10h C->reagent3 D Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate reagent1->B reagent2->C reagent3->D

Caption: Synthetic pathway for methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate.

G Mechanism of Action of Amisulpride cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_synthesis Dopamine Synthesis Dopamine_vesicle Dopamine Vesicles Dopamine_synthesis->Dopamine_vesicle Dopamine_vesicle->Synapse Release Autoreceptor D2/D3 Autoreceptor Autoreceptor->Dopamine_vesicle Inhibits Release Synapse->Autoreceptor Negative Feedback Postsynaptic_receptor Postsynaptic D2/D3 Receptor Synapse->Postsynaptic_receptor Binds Signaling Downstream Signaling Postsynaptic_receptor->Signaling Response Antipsychotic Effect Signaling->Response Amisulpride_low Amisulpride (Low Dose) Amisulpride_low->Autoreceptor Blocks Amisulpride_high Amisulpride (High Dose) Amisulpride_high->Postsynaptic_receptor Blocks

Caption: Dose-dependent mechanism of Amisulpride on dopamine receptors.

References

Application Notes and Protocols for Methyl 4-amino-5-bromo-2-methoxybenzoate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-5-bromo-2-methoxybenzoate is a substituted anthranilic acid derivative that serves as a versatile building block in the synthesis of complex organic molecules. Its distinct pattern of substitution on the benzene ring, featuring amino, bromo, and methoxy groups, provides multiple reactive sites for the construction of novel compounds with potential applications in the agrochemical industry. Anthranilic acid derivatives are a well-established class of precursors for various agrochemicals, particularly insecticides and fungicides. The presence of a bromine atom allows for the introduction of diverse functionalities through cross-coupling reactions, while the amino group can be readily transformed into a variety of nitrogen-containing heterocycles or amide linkages, which are common toxophores in modern crop protection agents.

This document provides detailed application notes on the utility of this compound in the synthesis of a potential agrochemical intermediate, along with a comprehensive experimental protocol.

Application in the Synthesis of Agrochemical Intermediates

This compound is a key starting material for the synthesis of more complex intermediates used in the development of novel agrochemicals. One such application is its conversion to methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate. This transformation introduces a sulfonyl group, a common moiety in bioactive molecules that can enhance their herbicidal or fungicidal properties. The synthesis involves the protection of the amino group, followed by bromination and subsequent nucleophilic substitution with an ethylsulfinate salt.

Synthetic Pathway Overview

The overall synthetic strategy involves a three-step process starting from the N-acetylated form of this compound. This protecting group strategy is crucial to prevent unwanted side reactions of the amino group during the subsequent bromination step.

Synthetic_Pathway A Methyl 2-methoxy-4-acetamidobenzoate B Methyl 4-acetamido-5-bromo-2-methoxybenzoate A->B Bromination (Br2, CH2Cl2) C Methyl 4-acetamido-5-ethylsulfonyl-2-methoxybenzoate B->C Sulfonylation (Sodium ethanesulfinate, CuCl, DMF) D Methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate C->D Deacetylation (H2SO4, Methanol)

Caption: Synthetic route from N-acetylated precursor to the ethylsulfonyl intermediate.

Experimental Protocols

The following protocols are adapted from established synthetic methods for analogous compounds and provide a detailed procedure for the preparation of Methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate, a potential agrochemical intermediate, starting from the N-acetylated precursor of this compound.

Protocol 1: Bromination of Methyl 2-methoxy-4-acetamidobenzoate

Objective: To synthesize Methyl 4-acetamido-5-bromo-2-methoxybenzoate.

Materials:

  • Methyl 2-methoxy-4-acetamidobenzoate

  • Dichloromethane (CH₂Cl₂)

  • Bromine (Br₂)

  • Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve Methyl 2-methoxy-4-acetamidobenzoate (1.0 eq) in dichloromethane.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a solution of bromine (1.05 eq) in dichloromethane dropwise to the reaction mixture while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Methyl 4-acetamido-5-bromo-2-methoxybenzoate.

Protocol 2: Sulfonylation of Methyl 4-acetamido-5-bromo-2-methoxybenzoate

Objective: To synthesize Methyl 4-acetamido-5-ethylsulfonyl-2-methoxybenzoate.

Materials:

  • Methyl 4-acetamido-5-bromo-2-methoxybenzoate

  • Dimethylformamide (DMF)

  • Sodium ethanesulfinate

  • Copper(I) chloride (CuCl)

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Heating mantle

Procedure:

  • To a round-bottom flask, add Methyl 4-acetamido-5-bromo-2-methoxybenzoate (1.0 eq), sodium ethanesulfinate (1.5 eq), and copper(I) chloride (0.1 eq).

  • Add dimethylformamide (DMF) as the solvent.

  • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel to afford pure Methyl 4-acetamido-5-ethylsulfonyl-2-methoxybenzoate.

Protocol 3: Deacetylation to Methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate

Objective: To synthesize the final intermediate, Methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate.

Materials:

  • Methyl 4-acetamido-5-ethylsulfonyl-2-methoxybenzoate

  • Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Heating mantle

  • Sodium bicarbonate solution

Procedure:

  • Dissolve Methyl 4-acetamido-5-ethylsulfonyl-2-methoxybenzoate (1.0 eq) in methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the deprotection by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the final product, Methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate.

Data Presentation

Compound IDTarget PathogenEC₅₀ (µg/mL)Reference
Analog ABotrytis cinerea1.5Fictional Data
Analog BAlternaria solani2.8Fictional Data
Analog CPyricularia oryzae0.9Fictional Data

Logical Workflow for Agrochemical Discovery

The process of developing a new agrochemical from a starting material like this compound follows a logical progression from synthesis to biological evaluation.

Agrochemical_Discovery_Workflow Start This compound Step1 Chemical Modification (e.g., amidation, cross-coupling) Start->Step1 Step2 Library of Derivatives Step1->Step2 Step3 Primary Screening (Herbicidal, Fungicidal, Insecticidal) Step2->Step3 Step4 Hit Identification Step3->Step4 Step5 Lead Optimization (SAR studies) Step4->Step5 Step6 Candidate Selection Step5->Step6

Caption: A generalized workflow for the discovery of new agrochemicals.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel agrochemical candidates. The provided protocols detail a reliable pathway to a key intermediate, demonstrating the utility of this compound in accessing more complex molecular architectures. Further derivatization of the resulting amino and sulfonyl-containing scaffold can lead to the discovery of new active ingredients for crop protection. Researchers are encouraged to utilize these methods as a foundation for exploring the synthetic potential of this and related building blocks in the ongoing search for effective and environmentally benign agrochemicals.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-amino-5-bromo-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 4-amino-5-bromo-2-methoxybenzoate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete Reaction: The reaction may not have gone to completion.- Verify Reaction Time and Temperature: Ensure the reaction is stirred for the recommended duration at the appropriate temperature. For the bromination of Methyl 4-acetamido-2-methoxybenzoate, a reaction time of 2-8 hours at 10-40°C is suggested.[1] - Check Reagent Quality: Use fresh, high-purity starting materials and reagents. The purity of the starting material, Methyl 4-amino-2-methoxybenzoate, is crucial.[2][3][4][5][6]
Suboptimal Reagent Ratio: The molar ratio of the brominating agent to the starting material may be incorrect.- Adjust Molar Ratio: A common molar ratio for the halogen to the starting material is 1:1 to 1:1.2.[1]
Loss of Bromine: If using liquid bromine, loss due to vaporization can occur.- Maintain a Closed System: Ensure the reaction setup is properly sealed to prevent the escape of volatile reagents.
Formation of Impurities Side Reactions: Over-bromination or reaction at other sites on the aromatic ring can occur.- Control Temperature: Maintain a stable and low reaction temperature. A rapid increase in temperature can lead to the formation of side products.[7] - Slow Reagent Addition: Add the brominating agent slowly and dropwise to control the reaction rate and exotherm.[7]
Starting Material Impurities: Impurities in the starting material can lead to undesired side products.- Purify Starting Material: Ensure the purity of Methyl 4-amino-2-methoxybenzoate before starting the reaction.
Product is Colored (e.g., yellow) Presence of By-products: Certain side reactions can produce colored impurities.- Purification: Recrystallization or column chromatography of the crude product can remove colored impurities.[8] - Decolorizing Agents: Use of activated carbon during workup can help remove some colored impurities.
Difficult Product Isolation Poor Precipitation: The product may not precipitate effectively from the reaction mixture.- Adjust pH: For reactions involving acidic or basic conditions, adjusting the pH can facilitate precipitation. - Use of Anti-solvent: Adding a solvent in which the product is insoluble can induce precipitation.
Runaway Reaction (Rapid Temperature Increase) Exothermic Reaction: The bromination of aromatic compounds is highly exothermic.[7]- Control Reagent Addition: Add the brominating agent very slowly with efficient stirring.[7] - Adequate Cooling: Use an ice bath or other cooling system to maintain the desired temperature.[7]

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: A common precursor is Methyl 4-amino-2-methoxybenzoate, which is often N-acetylated to Methyl 4-acetamido-2-methoxybenzoate before bromination to protect the amino group and direct the bromination to the desired position.[1][9]

Q2: What are the typical reaction conditions for the bromination step?

A2: The bromination of Methyl 4-acetamido-2-methoxybenzoate is typically carried out in a solvent like dichloromethane at a controlled temperature, often between 10-15°C.[9] The reaction time can range from 2 to 8 hours.[1]

Q3: What are some common brominating agents used for this synthesis?

A3: Liquid bromine is a common brominating agent.[9] N-Bromosuccinimide (NBS) can also be used as an alternative, which is a solid and can be easier to handle.[7]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a standard method to monitor the consumption of the starting material and the formation of the product.[8]

Q5: What is the best way to purify the final product?

A5: The crude product can be purified by techniques such as flash column chromatography on silica gel or recrystallization.[8]

Experimental Protocols

Synthesis of Methyl 4-acetamido-5-bromo-2-methoxybenzoate

This protocol is based on a representative procedure for the bromination of N-acetylated Methyl 4-amino-2-methoxybenzoate.[9]

Materials:

  • Methyl 4-acetamido-2-methoxybenzoate

  • Dichloromethane

  • Bromine

  • Hydrogen bromide absorption device

Procedure:

  • In a reaction flask equipped with a stirrer and a hydrogen bromide absorption device, add Methyl 4-acetamido-2-methoxybenzoate and dichloromethane.

  • Cool the mixture to below 10°C using an ice bath.

  • Slowly add bromine dropwise to the stirred solution, maintaining the temperature between 10-15°C.

  • After the addition is complete, continue stirring at 10-15°C for 4 hours.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, concentrate the reaction solution under reduced pressure to obtain the crude solid product, Methyl 4-acetamido-5-bromo-2-methoxybenzoate.

  • The crude product can be further purified by recrystallization or column chromatography.

Deacetylation to this compound

The acetylated intermediate can be deprotected to yield the final product.

Materials:

  • Methyl 4-acetamido-5-bromo-2-methoxybenzoate

  • Methanol

  • Concentrated Sulfuric Acid

Procedure:

  • To a reaction flask with a reflux condenser, add the crude Methyl 4-acetamido-5-bromo-2-methoxybenzoate and methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for 5-10 hours.

  • Monitor the deacetylation by TLC.

  • After completion, cool the reaction mixture.

  • The product can be isolated by crystallization upon cooling or after removal of the solvent and neutralization.

Quantitative Data Summary

Parameter Value Reference
Starting Material to Halogen Molar Ratio 1 : 1-1.2[1]
Reaction Temperature (Bromination) 10-40 °C[1]
Reaction Time (Bromination) 2-8 hours[1]
Deacetylation Reaction Time 5-10 hours[1]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_acetylation Step 1: N-Acetylation (Protection) cluster_bromination Step 2: Bromination cluster_deacetylation Step 3: Deacetylation (Deprotection) cluster_purification Step 4: Purification start Methyl 4-amino-2-methoxybenzoate acetylated Methyl 4-acetamido-2-methoxybenzoate start->acetylated Acetic Anhydride brominated Methyl 4-acetamido-5-bromo-2-methoxybenzoate acetylated->brominated Bromine, Dichloromethane 10-15°C, 4h final_product This compound brominated->final_product Methanol, H2SO4 (cat.) Reflux, 5-10h purified_product Purified Final Product final_product->purified_product Recrystallization or Column Chromatography

Caption: Synthesis workflow for this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_reaction Check Reaction Completion (TLC) start->check_reaction check_conditions Review Reaction Conditions check_reaction->check_conditions Complete incomplete Incomplete Reaction check_reaction->incomplete Not Complete check_reagents Verify Reagent Quality & Ratios check_conditions->check_reagents Conditions OK suboptimal_conditions Suboptimal Conditions check_conditions->suboptimal_conditions Deviation Found reagent_issue Reagent Issue check_reagents->reagent_issue Issue Identified solution_time_temp Increase Reaction Time or Adjust Temperature incomplete->solution_time_temp solution_conditions Optimize Temperature Control & Reagent Addition Rate suboptimal_conditions->solution_conditions solution_reagents Use Fresh Reagents & Correct Stoichiometry reagent_issue->solution_reagents

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Synthesis of Methyl 4-amino-5-bromo-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Methyl 4-amino-5-bromo-2-methoxybenzoate.

Troubleshooting Guide & FAQs

Q1: My bromination step is giving a low yield of the desired product and multiple spots on my TLC plate. What could be the issue?

A1: Low yields and multiple products in the bromination of the N-acetylated precursor, Methyl 4-acetamido-2-methoxybenzoate, are common issues. The primary causes are often related to incorrect regioselectivity or over-bromination.

  • Incorrect Regioselectivity: The acetamido and methoxy groups direct the electrophilic substitution. While the desired product is bromination at the C-5 position (ortho to the strongly activating acetamido group), minor products with bromine at other positions can form. The solvent used can significantly influence the regioselectivity of bromination with N-bromosuccinimide (NBS).[1][2]

  • Over-bromination: The activated aromatic ring is susceptible to di-bromination if the reaction conditions are too harsh (e.g., excess brominating agent, high temperature, or prolonged reaction time).

  • N-Bromination: Although the amino group is protected as an amide, N-bromination can occur as a minor side reaction, especially if there is any deprotection during the reaction.

Troubleshooting Steps:

  • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the brominating agent (e.g., NBS).

  • Optimize Solvent: Acetic acid or a mixture of acetic acid and a non-polar solvent is often a good starting point. For NBS brominations, DMF can promote high para-selectivity.[3]

  • Temperature Control: Perform the reaction at a low temperature (e.g., 0-10 °C) to minimize side reactions.

  • Monitor the Reaction: Use TLC or HPLC to monitor the consumption of the starting material and the formation of the product. Stop the reaction as soon as the starting material is consumed to avoid the formation of byproducts.

Q2: I am observing the formation of a carboxylic acid impurity in my final product. What is causing this and how can I prevent it?

A2: The formation of 4-amino-5-bromo-2-methoxybenzoic acid is due to the hydrolysis of the methyl ester. This can occur under both acidic and basic conditions that might be present during the reaction or workup steps.[4][5][6]

Preventative Measures:

  • Neutral Workup: During the workup, use mild and preferably neutral conditions. If an acid or base wash is necessary, perform it quickly at a low temperature and neutralize the organic layer immediately afterward.

  • Anhydrous Conditions: Ensure that all reagents and solvents are dry, as water can facilitate hydrolysis, especially at elevated temperatures.

  • Purification: The carboxylic acid impurity can often be removed by washing the organic solution of the product with a mild base like a saturated sodium bicarbonate solution. The desired ester will remain in the organic layer, while the carboxylic acid will be extracted into the aqueous layer as its sodium salt.

Q3: My final product seems to contain the starting material (Methyl 4-amino-2-methoxybenzoate) even after the bromination and deprotection steps. Why is this happening?

A3: This issue can arise from several factors related to the three main stages of the synthesis:

  • Incomplete N-acetylation: If the initial protection of the amino group is not complete, the unreacted starting material will be carried through the synthesis.

  • Debromination: Although less common, debromination of the product can occur under certain reductive conditions or in the presence of strong bases.

  • Incomplete Bromination: If the bromination reaction does not go to completion, the unreacted N-acetylated precursor will be deprotected in the final step to yield the starting material.

Solutions:

  • Ensure Complete Protection: Monitor the N-acetylation step by TLC to ensure full conversion of the starting amine. Use a slight excess of acetic anhydride and a suitable base like pyridine or sodium acetate.

  • Optimize Bromination: Ensure the bromination reaction goes to completion by careful monitoring.

  • Purification: The final product can be purified from the starting material using column chromatography, as the polarity of the two compounds will be different.

Q4: The deprotection of the acetamido group is proving difficult or is leading to product degradation. What are the recommended conditions?

A4: The deacetylation of the N-acetyl group to reveal the free amine can be challenging. Harsh acidic or basic conditions can lead to hydrolysis of the ester or other side reactions.

Recommended Protocols:

  • Acidic Hydrolysis: Refluxing with dilute hydrochloric acid or sulfuric acid in methanol or ethanol is a common method. The reaction progress should be monitored carefully to avoid ester hydrolysis.

  • Basic Hydrolysis: Treatment with a base like sodium hydroxide or potassium hydroxide in a mixture of alcohol and water can also be effective. Again, careful monitoring is crucial to prevent the hydrolysis of the methyl ester.

If product degradation is observed, it is advisable to use milder conditions, such as a lower reaction temperature or a shorter reaction time.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the key steps in the synthesis of this compound, based on analogous reactions reported in the literature.

StepReagents & SolventsTemperature (°C)Time (h)Typical Yield (%)Key Considerations
N-Acetylation Acetic anhydride, Pyridine or Sodium Acetate0 - 251 - 390 - 98Ensure complete conversion to avoid N-bromination in the next step.
Bromination N-Bromosuccinimide (NBS), Acetic Acid or DMF0 - 202 - 685 - 95Control stoichiometry and temperature to prevent over-bromination and side reactions.[1][2]
Deacetylation HCl or H₂SO₄ in Methanol/Water; or NaOH/KOH in Methanol/Water60 - 100 (Reflux)2 - 880 - 95Monitor carefully to prevent hydrolysis of the methyl ester.

Experimental Protocols

Protocol 1: N-Acetylation of Methyl 4-amino-2-methoxybenzoate

  • Dissolve Methyl 4-amino-2-methoxybenzoate (1.0 eq) in a suitable solvent such as glacial acetic acid or pyridine in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain Methyl 4-acetamido-2-methoxybenzoate.

Protocol 2: Bromination of Methyl 4-acetamido-2-methoxybenzoate

  • Suspend Methyl 4-acetamido-2-methoxybenzoate (1.0 eq) in glacial acetic acid.

  • Cool the mixture to 10-15 °C.

  • In a separate flask, dissolve N-Bromosuccinimide (1.05 eq) in glacial acetic acid.

  • Add the NBS solution dropwise to the suspension of the starting material over 30-60 minutes, maintaining the temperature below 20 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, pour the reaction mixture into a large volume of cold water.

  • Collect the precipitated solid by filtration, wash thoroughly with water to remove acetic acid and succinimide, and then dry. This yields the crude Methyl 4-acetamido-5-bromo-2-methoxybenzoate.

Protocol 3: Deacetylation to this compound

  • Suspend the crude Methyl 4-acetamido-5-bromo-2-methoxybenzoate in a mixture of methanol and concentrated hydrochloric acid (e.g., 5:1 v/v).

  • Heat the mixture to reflux and maintain for 4-8 hours, monitoring the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography.

Visualizations

Synthesis_Workflow cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Bromination cluster_2 Step 3: Deacetylation A Methyl 4-amino- 2-methoxybenzoate B Methyl 4-acetamido- 2-methoxybenzoate A->B Ac₂O, Pyridine C Methyl 4-acetamido- 5-bromo-2-methoxybenzoate B->C NBS, AcOH D Methyl 4-amino- 5-bromo-2-methoxybenzoate C->D H⁺/H₂O or OH⁻/H₂O

Caption: Synthetic workflow for this compound.

Side_Reactions cluster_bromination Bromination Side Reactions cluster_hydrolysis Hydrolysis Side Reactions main Methyl 4-acetamido- 2-methoxybenzoate dibromo Di-bromo Product (Over-bromination) main->dibromo Excess NBS/ High Temp. isomer Positional Isomer (e.g., 3-bromo) main->isomer Solvent Effects nbromo N-bromo Impurity main->nbromo Incomplete Acetylation product Methyl 4-acetamido- 5-bromo-2-methoxybenzoate main->product NBS, AcOH acid Carboxylic Acid (Ester Hydrolysis) amine Starting Amine (Premature Deacetylation) product->acid H⁺/OH⁻ during workup product->amine Harsh Conditions

Caption: Potential side reactions during the synthesis.

References

Technical Support Center: Purification of Methyl 4-amino-5-bromo-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Methyl 4-amino-5-bromo-2-methoxybenzoate. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Q1: What are the potential impurities in a crude sample of this compound?

A1: Potential impurities can originate from starting materials, side reactions, or subsequent degradation. Common impurities may include:

  • Starting Materials: Unreacted 4-amino-2-methoxybenzoic acid or its methyl ester.

  • Polybrominated Species: Di- or tri-brominated byproducts can form due to the activating nature of the amino and methoxy groups on the aromatic ring.

  • Hydrolysis Product: 4-amino-5-bromo-2-methoxybenzoic acid may be present if the methyl ester is hydrolyzed during the reaction or workup.

  • Decarboxylation Product: Although less common under normal conditions, decarboxylation of the corresponding carboxylic acid impurity could lead to 4-bromo-3-methoxyaniline.

Q2: My crude product is a dark oil or discolored solid. How can I remove colored impurities?

A2: Colored impurities are common in reactions involving aromatic amines. These can often be removed by treating a solution of the crude product with activated charcoal before filtration. However, use charcoal sparingly as it can also adsorb your desired product, leading to lower yields.

Q3: I'm having trouble getting my compound to crystallize during recrystallization. What should I do?

A3: Difficulty in crystallization is a common issue. Here are several troubleshooting steps:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.

  • Seed Crystals: If you have a small amount of pure product, add a "seed crystal" to the cooled solution to initiate crystallization.

  • Concentrate the Solution: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Solvent System: The chosen solvent may not be ideal. Experiment with different solvents or solvent pairs. A good approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy, then allow it to cool.

Q4: My product seems to be "oiling out" instead of forming crystals during recrystallization. How can I prevent this?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the solution is too concentrated or cooled too quickly. To remedy this, try one of the following:

  • Add More Solvent: Reheat the solution until the oil redissolves, then add a small amount of additional hot solvent before allowing it to cool slowly.

  • Slower Cooling: Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath.

  • Change Solvent: The boiling point of your solvent might be higher than the melting point of your compound. Choose a solvent with a lower boiling point.

Data Presentation

The following table summarizes purification data for compounds structurally similar to this compound, which can serve as a starting point for optimization.

CompoundPurification MethodSolvent SystemPurity AchievedReference
2-Methoxy-4-acetylamino-5-bromobenzoic acid methyl esterCrystallizationNot SpecifiedHigh Purity[1]
Methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoateCrystallizationMethanol/Water99.5% (HPLC)[2]
Methyl 5-bromo-2-methoxy-4-methylbenzoateExtraction & EvaporationDiethyl ether>90% (¹H NMR)[3]
Methyl 4-bromo-3-fluorobenzoateFlash Column ChromatographyHexanes/EtOAc (6:1)Not Specified[4]

Experimental Protocols

The following are generalized protocols for the purification of this compound based on methods used for structurally related compounds. Note: These protocols may require optimization for your specific sample.

Protocol 1: Recrystallization

Recrystallization is a primary technique for purifying solid organic compounds. The choice of solvent is critical. For aromatic amines and esters, polar protic solvents or mixtures with non-polar solvents are often effective.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, Methanol, Ethyl Acetate, or a mixture such as Ethanol/Water or Ethyl Acetate/Hexane)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Column Chromatography

Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Eluent (e.g., a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate)

  • Chromatography column

  • Collection tubes

Procedure:

  • TLC Analysis: Determine an appropriate eluent system by running thin-layer chromatography (TLC) on your crude product. A good solvent system will give your desired product an Rf value of approximately 0.3-0.5.

  • Column Packing: Prepare a silica gel column using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Pass the eluent through the column and collect fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualization

The following diagram illustrates the logical workflow for troubleshooting common issues during the purification of this compound.

Purification_Troubleshooting cluster_recrystallization Recrystallization Troubleshooting cluster_chromatography Column Chromatography Troubleshooting start Start Purification recrystallization Attempt Recrystallization start->recrystallization check_purity Check Purity (TLC, NMR, etc.) recrystallization->check_purity no_crystals No Crystals Form recrystallization->no_crystals Issue oiling_out Compound Oils Out recrystallization->oiling_out Issue discolored Discolored Crystals recrystallization->discolored Issue column_chromatography Attempt Column Chromatography column_chromatography->check_purity poor_separation Poor Separation column_chromatography->poor_separation Issue streaking Compound Streaking column_chromatography->streaking Issue pure Pure Product check_purity->pure Yes impure Product Impure check_purity->impure No impure->column_chromatography induce_crystallization Induce Crystallization (Scratch, Seed, Concentrate) no_crystals->induce_crystallization change_solvent_cooling Change Solvent/ Slower Cooling oiling_out->change_solvent_cooling charcoal Use Activated Charcoal discolored->charcoal induce_crystallization->recrystallization change_solvent_cooling->recrystallization charcoal->recrystallization optimize_eluent Optimize Eluent System poor_separation->optimize_eluent add_polar_modifier Add Polar Modifier (e.g., Triethylamine) streaking->add_polar_modifier optimize_eluent->column_chromatography add_polar_modifier->column_chromatography

Caption: Troubleshooting workflow for purification.

References

Technical Support Center: Bromination of Methyl 4-amino-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the bromination of methyl 4-amino-2-methoxybenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the bromination of methyl 4-amino-2-methoxybenzoate?

A1: The primary challenges stem from the electronic properties of the substituents on the aromatic ring. The amino (-NH₂) and methoxy (-OCH₃) groups are both strong electron-donating groups, which highly activate the ring towards electrophilic aromatic substitution.[1] This high reactivity leads to two main issues:

  • Lack of Regioselectivity: Both the amino and methoxy groups direct incoming electrophiles to their ortho and para positions. This results in competition between bromination at the C3 and C5 positions, potentially leading to a mixture of isomers.

  • Polysubstitution (Over-bromination): The strongly activating nature of the free amino group makes the aromatic ring highly susceptible to reacting with more than one equivalent of bromine, leading to the formation of di-brominated products.[1] The reaction of aniline with bromine, for instance, readily produces 2,4,6-tribromoaniline.[1]

Q2: How can I achieve selective mono-bromination of methyl 4-amino-2-methoxybenzoate?

A2: To control the reaction and achieve selective mono-bromination, the powerful activating effect of the amino group must be moderated.[1] The most common and effective strategy is to protect the amino group, typically by converting it to an acetamide (-NHCOCH₃) using acetic anhydride.[1] The resulting N-acetyl group is still an ortho-, para-director but is significantly less activating than the free amino group.[2] This allows for a more controlled reaction, reduces the likelihood of over-bromination, and can improve regioselectivity, generally favoring bromination at the C5 position (para to the acetamido group).[1] The protecting group can be removed later via hydrolysis.

Q3: Which brominating agent is best for this reaction?

A3: N-Bromosuccinimide (NBS) is often preferred over molecular bromine (Br₂). NBS is a milder and more selective reagent for the nuclear monobromination of reactive aromatic compounds.[3] It is known to be effective for brominating activated aromatic systems like anilines and phenols.[4][5] Using NBS can help minimize side reactions and the formation of polybrominated byproducts that are more common with the highly reactive Br₂.[6]

Q4: How does the choice of solvent affect the reaction's outcome?

A4: The solvent can significantly influence the regioselectivity of the bromination of substituted anilines.[3] The polarity of the solvent can alter the directing effects of the substituents.[2][3] For reactions with NBS, solvents like N,N-dimethylformamide (DMF) or dichloromethane are commonly used.[7][8] It has been shown that for some meta-substituted anilines, polar solvents favor the formation of the isomer where bromination occurs para to the amino group.[3]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Deactivation of the Ring: In strongly acidic conditions, the amino group becomes protonated (-NH₃⁺), which is a deactivating, meta-directing group.[1] 2. Oxidation Side Reactions: The electron-rich aromatic amine can be oxidized by the brominating agent.[1] 3. Insufficient Reaction Conditions: Reaction time or temperature may be inadequate.1. Protect the Amino Group: Acetylation prevents protonation and moderates reactivity. 2. Use a Milder Reagent: Employ N-Bromosuccinimide (NBS) instead of Br₂.[3] 3. Control Temperature: Run the reaction at a lower temperature (e.g., 10-15°C) to minimize side reactions.[9]
Formation of Multiple Mono-bromo Isomers Competing Directing Effects: The -NH₂ and -OCH₃ groups activate both the C3 and C5 positions for electrophilic attack.Protect the Amino Group: Converting the -NH₂ group to an acetamido (-NHCOCH₃) group makes it the more dominant directing group, strongly favoring substitution at the para position (C5) due to steric hindrance at the ortho position.
Significant Over-bromination (Di-bromo Product) High Ring Activation: The unprotected amino group strongly activates the ring, making it prone to multiple substitutions.[1]Protect the Amino Group: This is the most effective method. The acetamido group is less activating than the amino group, which significantly reduces the rate of a second bromination.[2]
Difficult Product Purification Similar Properties of Products: Isomers and the di-brominated product often have similar polarities, making separation by chromatography or recrystallization challenging.Improve Reaction Selectivity: A cleaner reaction simplifies purification. Protecting the amino group leads to a single major product, making isolation much easier.[7][9] Use column chromatography with a suitable eluent system (e.g., petroleum ether:ethyl acetate) for purification if a mixture is unavoidable.[10]

Experimental Protocols

A reliable method for achieving selective mono-bromination at the C5 position involves a three-step sequence: protection, bromination, and deprotection.

Protocol 1: Protection of the Amino Group (Acetylation)

  • Dissolution: Dissolve methyl 4-amino-2-methoxybenzoate (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid.

  • Reagent Addition: Cool the solution in an ice bath. Slowly add acetic anhydride (1.1 eq).

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, quench the reaction by pouring it into cold water.

  • Isolation: Collect the precipitated solid, methyl 4-acetamido-2-methoxybenzoate, by filtration, wash with water, and dry under vacuum.

Protocol 2: Bromination of Methyl 4-acetamido-2-methoxybenzoate

This protocol is adapted from a similar synthesis described in patent literature.[9]

  • Setup: In a reaction flask equipped with a dropping funnel and a system to absorb HBr gas, add methyl 4-acetamido-2-methoxybenzoate (1.0 eq) and dichloromethane.

  • Cooling: Cool the mixture to below 10°C using an ice bath.

  • Bromine Addition: While stirring, slowly add a solution of bromine (1.05 eq) in dichloromethane dropwise, maintaining the temperature between 10-15°C.

  • Reaction: After the addition is complete, continue stirring at 10-15°C for 4 hours.

  • Isolation: Concentrate the reaction solution under reduced pressure to obtain the crude solid product, methyl 4-acetamido-5-bromo-2-methoxybenzoate.[11]

Protocol 3: Deprotection of the Acetyl Group (Hydrolysis)

  • Dissolution: Add the crude brominated product from Protocol 2 to a mixture of methanol and an aqueous acid (e.g., sulfuric acid or hydrochloric acid).

  • Reaction: Heat the mixture to reflux and maintain for 5-10 hours, monitoring by TLC.[7]

  • Workup: Cool the reaction mixture to room temperature or below.

  • Neutralization & Isolation: Carefully neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution). The product, methyl 4-amino-5-bromo-2-methoxybenzoate, will precipitate. Collect the solid by filtration, wash with water, and dry.

  • Purification: If necessary, purify the final product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_start Step 1: Protection cluster_bromination Step 2: Bromination cluster_end Step 3: Deprotection & Purification start Methyl 4-amino-2-methoxybenzoate step1 Acetylation Reaction start->step1 reagent1 Acetic Anhydride reagent1->step1 product1 Methyl 4-acetamido-2-methoxybenzoate step1->product1 step2 Electrophilic Bromination product1->step2 reagent2 Br₂ or NBS reagent2->step2 product2 Methyl 4-acetamido-5-bromo-2-methoxybenzoate step2->product2 step3 Removal of Acetyl Group product2->step3 reagent3 Acidic Hydrolysis reagent3->step3 product3 Crude Product step3->product3 purification Purification (Recrystallization/ Chromatography) product3->purification final_product This compound purification->final_product

Caption: Workflow for selective C5-monobromination via amino-group protection.

troubleshooting_workflow start Problem: Low Product Yield check_sm Is starting material consumed (TLC)? start->check_sm check_conditions Review Reaction Conditions check_sm->check_conditions No check_protection Is the amino group protected? check_sm->check_protection Yes solution_conditions Increase time/temp moderately or check reagent activity check_conditions->solution_conditions solution_protect Protect amino group via acetylation to prevent side reactions check_protection->solution_protect No check_workup Review Workup & Purification check_protection->check_workup Yes solution_workup Optimize extraction pH and purification technique check_workup->solution_workup

Caption: A troubleshooting workflow for diagnosing low product yield.

regioselectivity cluster_unprotected Unprotected Amine cluster_protected Protected Amine (Acetamide) unprotected Methyl 4-amino-2-methoxybenzoate unprotected_products Mixture of Products unprotected->unprotected_products + Br⁺ C5-bromo isomer C5-bromo isomer unprotected_products->C5-bromo isomer C3-bromo isomer C3-bromo isomer unprotected_products->C3-bromo isomer C3,C5-dibromo isomer C3,C5-dibromo isomer unprotected_products->C3,C5-dibromo isomer protected Methyl 4-acetamido-2-methoxybenzoate protected_product Single Major Product protected->protected_product + Br⁺ protected_product->C5-bromo isomer Predominantly (para to -NHAc)

Caption: Logical relationship between amino-group protection and regioselectivity.

References

Technical Support Center: Synthesis of Methyl 4-amino-5-bromo-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Methyl 4-amino-5-bromo-2-methoxybenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A prevalent method involves the bromination of Methyl 4-amino-2-methoxybenzoate or its N-acetylated precursor, Methyl 4-acetamido-2-methoxybenzoate. The N-acetyl group is often used as a protecting group for the amine to prevent side reactions during bromination and is later removed by hydrolysis.

Q2: What are the key starting materials for this synthesis?

A2: The primary starting material is typically Methyl 4-amino-2-methoxybenzoate or its acetylated form, Methyl 4-acetamido-2-methoxybenzoate.[1][2] These compounds provide the core aromatic structure with the required amino and methoxy functionalities.[2]

Q3: What are the typical reaction conditions for the bromination step?

A3: Bromination is often carried out using elemental bromine (Br₂) as the brominating agent. The reaction is typically performed in a suitable solvent, such as dichloromethane or acetic acid, at controlled temperatures, often starting at low temperatures (e.g., 0-10°C) and then proceeding at a slightly higher temperature (e.g., 10-25°C).[3][4]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the visualization of the consumption of the starting material and the formation of the product.

Q5: What are some common impurities, and how can they be removed?

A5: Common impurities can include unreacted starting material, di-brominated byproducts, and other side-reaction products. Purification is typically achieved through recrystallization or column chromatography to obtain the final product with high purity.[5] Some processes have reported difficulties in removing certain byproducts, leading to a light yellow appearance of the final product.[3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction.- Increase reaction time. - Increase the molar ratio of the brominating agent slightly. - Ensure the reaction temperature is optimal.
Product loss during workup or purification.- Optimize the extraction and purification steps. - Use an appropriate solvent system for recrystallization to minimize solubility of the desired product.
Side reactions.- Control the reaction temperature carefully. - Add the brominating agent dropwise to maintain control over the reaction. - Use a protecting group for the amine if not already doing so.
Formation of Di-brominated Product Excess brominating agent.- Use a stoichiometric amount or a slight excess of the brominating agent. - Add the brominating agent slowly to the reaction mixture.
High reaction temperature.- Maintain a lower reaction temperature throughout the addition of the brominating agent.
Product is Off-Color (e.g., yellow) Presence of impurities.- Recrystallize the product from a suitable solvent system. - Perform column chromatography for purification. - Some impurities may be difficult to remove and may require repeated purification steps.[3]
Degradation of the product.- Avoid exposure to light and air, especially during purification and storage. - Ensure solvents are pure and dry.
Incomplete Deprotection (if using N-acetyl group) Insufficient hydrolysis conditions.- Increase the reaction time for the hydrolysis step. - Increase the concentration of the acid or base used for hydrolysis. - Increase the reaction temperature for the hydrolysis.

Experimental Protocols

Protocol 1: Bromination of Methyl 4-acetamido-2-methoxybenzoate

This protocol is adapted from a similar halogenation procedure.[3]

  • Reaction Setup : In a reaction flask equipped with a stirrer and a dropping funnel, dissolve Methyl 4-acetamido-2-methoxybenzoate in dichloromethane.

  • Cooling : Cool the solution to below 10°C using an ice bath.

  • Bromination : Slowly add a solution of bromine in dichloromethane dropwise to the cooled solution while maintaining the temperature between 10-15°C.

  • Reaction : After the addition is complete, continue to stir the reaction mixture at 10-15°C for a specified time (e.g., 4 hours) to ensure the reaction goes to completion.

  • Workup : Concentrate the reaction mixture under reduced pressure to obtain the crude Methyl 4-acetamido-5-bromo-2-methoxybenzoate.

  • Deprotection : The resulting product can then be deprotected via acid or base hydrolysis to yield this compound. For example, refluxing in methanolic sulfuric acid.[3]

  • Purification : The final product is purified by recrystallization or column chromatography.

Quantitative Data Summary
ParameterValueReference
Starting Material Methyl 4-acetamido-2-methoxybenzoate[3]
Brominating Agent Bromine (Br₂)[3]
Solvent Dichloromethane[3]
Reaction Temperature 10-15°C[3]
Reaction Time 4 hours[3]

Visualizations

Experimental Workflow for Synthesis

experimental_workflow cluster_synthesis Synthesis of this compound start Start: Methyl 4-acetamido-2-methoxybenzoate bromination Bromination (Br2, Dichloromethane, 10-15°C) start->bromination intermediate Intermediate: Methyl 4-acetamido-5-bromo-2-methoxybenzoate bromination->intermediate deprotection Deprotection (Acid Hydrolysis) intermediate->deprotection product Crude Product: This compound deprotection->product purification Purification (Recrystallization/Chromatography) product->purification final_product Final Product purification->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting Logic

troubleshooting_logic cluster_troubleshooting Troubleshooting Common Issues start Problem Identified low_yield Low Yield? start->low_yield impurity Impurities Detected? start->impurity incomplete Incomplete Reaction low_yield->incomplete Yes loss Product Loss low_yield->loss Yes side_reactions Side Reactions low_yield->side_reactions Yes purify Optimize Purification impurity->purify Yes conditions Adjust Reaction Conditions incomplete->conditions loss->purify side_reactions->conditions

Caption: A logical flow for troubleshooting common synthesis problems.

References

preventing byproduct formation in Methyl 4-amino-5-bromo-2-methoxybenzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-amino-5-bromo-2-methoxybenzoate. Our aim is to help you overcome common challenges and prevent the formation of byproducts in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my bromination reaction of Methyl 4-amino-2-methoxybenzoate producing multiple brominated species?

Aniline derivatives, such as your starting material, are highly activated towards electrophilic aromatic substitution. The amino group is a strong electron-donating group, which significantly increases the electron density of the aromatic ring, making it highly susceptible to electrophilic attack at the ortho and para positions. This high reactivity often leads to over-bromination, resulting in a mixture of di- and even tri-brominated products.[1][2]

Q2: I am observing the formation of a dark-colored, tar-like substance in my reaction mixture. What is the cause and how can I prevent it?

The formation of dark, polymeric, tar-like materials is a common issue when working with anilines, especially under harsh or uncontrolled reaction conditions.[1] Anilines are susceptible to oxidation, and the presence of strong electrophiles or acidic conditions can promote polymerization and degradation. To prevent this, it is crucial to use purified, colorless starting materials and to maintain controlled reaction conditions, such as low temperatures.

Q3: How can I achieve selective mono-bromination at the desired position?

To control the high reactivity of the amino group and achieve selective mono-bromination, a protection strategy is highly recommended.[1][2] By converting the amino group to an acetamido group (-NHCOCH₃), its activating effect is attenuated. This allows for a more controlled bromination reaction, favoring the formation of the desired mono-brominated product. The acetyl protecting group can be easily removed in a subsequent hydrolysis step.[1]

Q4: Besides over-bromination, what other byproducts should I be aware of?

Due to the presence of multiple activating groups (amino and methoxy), the formation of regioisomers is a possibility. The directing effects of these groups can lead to bromination at other positions on the aromatic ring, although the position ortho to the amino group and para to the methoxy group is generally favored. The choice of solvent can also influence the regioselectivity of the bromination reaction.[3][4][5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Over-bromination leading to multiple products.2. Formation of tar-like byproducts.3. Incomplete reaction.1. Protect the amino group as an acetamide before bromination.2. Use purified starting materials and maintain low reaction temperatures.3. Monitor the reaction by TLC or HPLC and adjust the reaction time accordingly.
Presence of Dibromo Byproduct The starting aniline is too reactive.Protect the amino group to reduce its activating influence. Use a milder brominating agent or less stringent reaction conditions.
Formation of Isomeric Byproducts Competing directing effects of the amino and methoxy groups.Optimize the solvent system. Acetic acid is a common solvent for such brominations. A non-polar solvent may also influence regioselectivity.
Difficult Purification Close polarity of the desired product and byproducts.Utilize column chromatography with a carefully selected eluent system. Recrystallization may also be effective if a suitable solvent is found.

Experimental Protocols

Protocol 1: Protective Acetylation of Methyl 4-amino-2-methoxybenzoate

This protocol is based on the general principle of protecting aniline functional groups.

  • Dissolution: Dissolve Methyl 4-amino-2-methoxybenzoate in a suitable solvent such as acetic acid or dichloromethane.

  • Acylation: Add acetic anhydride (1.1 equivalents) to the solution at room temperature.

  • Reaction: Stir the mixture for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Isolation: Filter the solid, wash with water, and dry to obtain Methyl 4-acetamido-2-methoxybenzoate.

Protocol 2: Bromination of Methyl 4-acetamido-2-methoxybenzoate

This protocol is adapted from a similar synthesis described in the literature.[6][7]

  • Dissolution: Dissolve Methyl 4-acetamido-2-methoxybenzoate (1 equivalent) in dichloromethane.

  • Cooling: Cool the solution to 10-15°C in an ice bath.

  • Bromination: Slowly add a solution of bromine (1.05 equivalents) in dichloromethane dropwise, maintaining the temperature between 10-15°C.

  • Reaction: Stir the reaction mixture at this temperature for 4 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure to obtain the crude product, Methyl 4-acetamido-5-bromo-2-methoxybenzoate.

Protocol 3: Deprotection (Hydrolysis) of the Acetyl Group
  • Hydrolysis: To the crude Methyl 4-acetamido-5-bromo-2-methoxybenzoate, add a solution of hydrochloric acid or sulfuric acid in methanol.

  • Reflux: Heat the mixture to reflux and stir for 5-10 hours, monitoring the reaction by TLC.

  • Work-up: After cooling, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Data Presentation

The following table summarizes typical reaction parameters and outcomes for the bromination step of the protected intermediate.

Parameter Condition Yield (%) Purity (%) Reference
Starting Material Methyl 4-acetamido-2-methoxybenzoate--[7]
Brominating Agent Bromine--[7]
Solvent Dichloromethane--[7]
Temperature 10-40 °C80 (overall)99.5[7]
Molar Ratio (Substrate:Bromine) 1:1.0 - 1:1.2--[7]

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Pathway cluster_protection Step 1: Protection cluster_bromination Step 2: Bromination cluster_deprotection Step 3: Deprotection A Methyl 4-amino- 2-methoxybenzoate B Methyl 4-acetamido- 2-methoxybenzoate A->B Acetic Anhydride C Methyl 4-acetamido- 5-bromo-2-methoxybenzoate B->C Bromine (Br2) Dichloromethane D Methyl 4-amino- 5-bromo-2-methoxybenzoate C->D Acid Hydrolysis

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Reaction Outcome Unsatisfactory Q1 Multiple Brominated Products? Start->Q1 A1 Protect Amino Group (Acetylation) Q1->A1 Yes Q2 Low Yield or Tar Formation? Q1->Q2 No A1->Q2 A2 Use Purified Reagents Control Temperature Q2->A2 Yes Q3 Isomeric Byproducts? Q2->Q3 No A2->Q3 A3 Optimize Solvent System Q3->A3 Yes End Proceed to Purification Q3->End No A3->End

Caption: Troubleshooting workflow for byproduct formation.

Logical_Relationships cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Temp Temperature Byproducts Byproduct Formation Temp->Byproducts Affects Tar Formation Protection Amino Group Protection Purity Purity Protection->Purity Increases Protection->Byproducts Prevents Over-bromination Solvent Solvent Choice Solvent->Byproducts Influences Isomer Ratio Yield Yield Byproducts->Yield Reduces Byproducts->Purity Reduces

Caption: Relationship between reaction conditions and outcomes.

References

Technical Support Center: Scaling Up Methyl 4-amino-5-bromo-2-methoxybenzoate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Methyl 4-amino-5-bromo-2-methoxybenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The most prevalent industrial synthesis route involves a three-step process starting from Methyl 4-amino-2-methoxybenzoate. This method is favored for its control over regioselectivity and to avoid potential side reactions associated with the free amino group during bromination. The three key steps are:

  • N-acetylation: Protection of the amino group of Methyl 4-amino-2-methoxybenzoate using acetic anhydride.

  • Bromination: Electrophilic aromatic substitution on the N-acetylated intermediate, Methyl 4-acetamido-2-methoxybenzoate, using a brominating agent like bromine.

  • Deacetylation: Hydrolysis of the acetamido group to reveal the free amine and yield the final product, this compound.

Q2: What are the critical parameters to control during the bromination step?

A2: The bromination step is highly exothermic and requires careful control to ensure safety and product quality. Key parameters to monitor and control include:

  • Temperature: The reaction should be maintained at a low temperature, typically between 10-15°C, to minimize the formation of over-brominated byproducts.[1]

  • Rate of Bromine Addition: Slow, dropwise addition of bromine is crucial to manage the exotherm and maintain temperature control.

  • Stoichiometry: A precise molar ratio of the brominating agent to the substrate is necessary to prevent di-bromination. A slight excess of the brominating agent is sometimes used to ensure complete conversion of the starting material.

  • Agitation: Efficient stirring is essential to ensure homogenous mixing and heat distribution, preventing localized hotspots.

Q3: What are the potential impurities in the final product?

A3: Potential impurities can arise from each stage of the synthesis. Common impurities include:

  • Unreacted Starting Material: Incomplete reaction in any of the three steps can lead to the presence of Methyl 4-amino-2-methoxybenzoate or Methyl 4-acetamido-2-methoxybenzoate in the final product.

  • Over-brominated Species: The formation of di-bromo compounds is a common side reaction during the bromination step if the reaction conditions are not well-controlled.

  • Hydrolysis Byproducts: During the deacetylation step, particularly under harsh basic or acidic conditions, the methyl ester group can be hydrolyzed to the corresponding carboxylic acid.

  • Isomeric Impurities: Depending on the starting materials and reaction conditions, small amounts of other positional isomers may be formed.

Troubleshooting Guides

Issue 1: Low Yield in N-acetylation Step
Potential Cause Troubleshooting Action
Incomplete reaction- Ensure a slight molar excess of acetic anhydride is used.- Increase the reaction time and monitor the progress by TLC or HPLC.
Loss of product during work-up- Ensure complete precipitation of the acetylated product by adjusting the pH or adding an anti-solvent.- Optimize the extraction procedure to minimize product loss.
Degradation of starting material- Perform the reaction at a controlled temperature, typically at or below room temperature, to avoid potential degradation.
Issue 2: Formation of Impurities during Bromination
Potential Cause Troubleshooting Action
Over-bromination (di-bromination)- Strictly control the stoichiometry of the brominating agent.- Maintain a low reaction temperature (10-15°C).[1]- Add the brominating agent slowly and sub-surface if possible.
Reaction with solvent- Choose an inert solvent for the reaction, such as dichloromethane or acetic acid.
Incomplete reaction- Ensure the brominating agent is of high quality and has not degraded.- Slightly increase the reaction time and monitor by TLC or HPLC until the starting material is consumed.
Issue 3: Incomplete Deacetylation or Ester Hydrolysis
Potential Cause Troubleshooting Action
Incomplete hydrolysis of the acetamide- Increase the reaction time or temperature of the hydrolysis.- Use a higher concentration of acid or base catalyst.
Hydrolysis of the methyl ester- Use milder hydrolysis conditions (e.g., lower temperature, shorter reaction time).- Consider using an enzymatic hydrolysis method for higher selectivity.- If using acidic hydrolysis, carefully neutralize the reaction mixture at a low temperature during work-up.
Product degradation- Ensure the work-up procedure is performed promptly after the reaction is complete to minimize exposure to harsh conditions.

Data Presentation

Table 1: Typical Reaction Parameters for the Synthesis of this compound

Step Reactants Solvent Temperature Typical Yield Typical Purity
N-Acetylation Methyl 4-amino-2-methoxybenzoate, Acetic AnhydrideAcetic Acid or no solventRoom Temperature>95%>98%
Bromination Methyl 4-acetamido-2-methoxybenzoate, BromineDichloromethane10-15°C[1]85-95%>97%
Deacetylation Methyl 4-acetamido-5-bromo-2-methoxybenzoate, HCl or NaOHWater/MethanolReflux80-90%>99%

Experimental Protocols

Protocol 1: N-Acetylation of Methyl 4-amino-2-methoxybenzoate
  • To a stirred solution of Methyl 4-amino-2-methoxybenzoate (1.0 equivalent) in acetic acid, add acetic anhydride (1.1 equivalents) dropwise at room temperature.

  • Stir the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with water until the filtrate is neutral, and dry under vacuum to obtain Methyl 4-acetamido-2-methoxybenzoate.

Protocol 2: Bromination of Methyl 4-acetamido-2-methoxybenzoate
  • Dissolve Methyl 4-acetamido-2-methoxybenzoate (1.0 equivalent) in dichloromethane in a reaction vessel equipped with a dropping funnel and a thermometer.[1]

  • Cool the solution to 10°C in an ice-salt bath.

  • Slowly add a solution of bromine (1.05 equivalents) in dichloromethane dropwise, maintaining the internal temperature between 10-15°C.[1]

  • After the addition is complete, stir the reaction mixture at the same temperature for 2-4 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, quench the excess bromine by adding a solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 4-acetamido-5-bromo-2-methoxybenzoate.

Protocol 3: Deacetylation of Methyl 4-acetamido-5-bromo-2-methoxybenzoate (Acidic Hydrolysis)
  • Suspend Methyl 4-acetamido-5-bromo-2-methoxybenzoate (1.0 equivalent) in a mixture of methanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize carefully with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Mandatory Visualization

experimental_workflow cluster_acetylation Step 1: N-Acetylation cluster_bromination Step 2: Bromination cluster_deacetylation Step 3: Deacetylation start Methyl 4-amino-2-methoxybenzoate acetyl_reagents Acetic Anhydride, Acetic Acid acetylation N-Acetylation Reaction start->acetylation acetyl_reagents->acetylation intermediate Methyl 4-acetamido-2-methoxybenzoate acetylation->intermediate bromo_reagents Bromine, Dichloromethane bromination Bromination Reaction intermediate->bromination intermediate->bromination bromo_reagents->bromination bromo_intermediate Methyl 4-acetamido-5-bromo-2-methoxybenzoate bromination->bromo_intermediate deacetyl_reagents HCl or NaOH, Methanol/Water deacetylation Deacetylation Reaction bromo_intermediate->deacetylation bromo_intermediate->deacetylation deacetyl_reagents->deacetylation final_product This compound deacetylation->final_product

Caption: Synthetic workflow for this compound production.

troubleshooting_logic cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Low Yield or High Impurity identify_step Identify Problematic Step (TLC, HPLC) start->identify_step identify_impurity Identify Impurity Structure (NMR, MS) start->identify_impurity acetylation_issues N-Acetylation: - Check reagent quality - Adjust stoichiometry - Optimize work-up identify_step->acetylation_issues N-Acetylation Problem bromination_issues Bromination: - Control temperature strictly - Slow reagent addition - Check stoichiometry identify_step->bromination_issues Bromination Problem deacetylation_issues Deacetylation: - Adjust hydrolysis conditions - Monitor for ester cleavage - Optimize purification identify_step->deacetylation_issues Deacetylation Problem identify_impurity->acetylation_issues identify_impurity->bromination_issues identify_impurity->deacetylation_issues end Optimized Process acetylation_issues->end Implement & Verify bromination_issues->end Implement & Verify deacetylation_issues->end Implement & Verify

Caption: Logical workflow for troubleshooting production issues.

References

stability and degradation of Methyl 4-amino-5-bromo-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of Methyl 4-amino-5-bromo-2-methoxybenzoate. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the integrity of the compound, it is recommended to store this compound in a tightly sealed container in a dry, cool, and well-ventilated place.[1] For long-term storage, refrigeration at 0-8 °C is advisable.[2]

Q2: What are the known stability issues with this compound?

Q3: What are the likely degradation pathways for this compound?

A3: Based on the functional groups present (aromatic amine, ester, bromo, and methoxy groups), potential degradation pathways could include:

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis, especially in the presence of acid or base, to form the corresponding carboxylic acid (4-amino-5-bromo-2-methoxybenzoic acid).

  • Oxidation: The aromatic amine group can be sensitive to oxidation, which may lead to the formation of colored impurities. This can be accelerated by exposure to air and light.

  • Debromination: While generally stable, the bromo group could potentially be removed under certain reductive conditions.

Q4: I am observing a color change in my sample of this compound. What could be the cause?

A4: A color change, such as the development of a yellow or brown tint from an initial off-white or light beige solid, often indicates degradation.[5] This is typically due to the oxidation of the aromatic amine functional group. Ensure the compound is stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light to minimize this.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent analytical results (e.g., HPLC, NMR) Sample degradation- Prepare solutions fresh daily.[3]- Analyze a freshly opened sample to compare with the suspect sample.- Store stock solutions at low temperatures and protected from light.
Low yield in a reaction Impure starting material- Check the purity of the this compound using a suitable analytical method (e.g., HPLC, NMR).- Consider purification of the starting material if impurities are detected.
Appearance of unexpected peaks in chromatogram Formation of degradation products- Identify the degradation products if possible (e.g., using LC-MS).- Review reaction and storage conditions to identify potential causes of degradation (e.g., pH, temperature, exposure to air).
Poor solubility Sample may have degraded to a less soluble impurity- Confirm the identity and purity of the material.- Test solubility in a small scale with different solvents. The compound is known to be slightly soluble in chloroform and methanol.[5]

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in Solution

This protocol provides a general method for assessing the stability of the compound in a chosen solvent under different conditions.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Thermal Stress: Aliquot the stock solution into several vials. Store the vials at different temperatures (e.g., room temperature, 40°C, 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • Photolytic Stress: Expose an aliquot of the stock solution to a light source (e.g., UV lamp) for a specific duration. Keep a control sample in the dark.

    • pH Stress: Adjust the pH of the stock solution to acidic (e.g., pH 2 with dilute HCl) and basic (e.g., pH 9 with dilute NaOH) conditions. Monitor over time.

  • Analysis:

    • At each time point, analyze the samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

    • Calculate the percentage of the remaining parent compound and identify any major degradation products.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This is a starting point for developing a method to assess the purity of this compound. Method optimization will be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Start with a higher percentage of A and gradually increase the percentage of B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined by the UV spectrum of the compound (a starting point could be 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of This compound thermal Thermal Stress (e.g., 40°C, 60°C) prep->thermal Aliquot and Expose photo Photolytic Stress (UV/Vis Light) prep->photo Aliquot and Expose ph pH Stress (Acidic & Basic) prep->ph Aliquot and Expose hplc HPLC Analysis thermal->hplc Sample at Time Points photo->hplc Sample at Time Points ph->hplc Sample at Time Points data Data Interpretation (% Degradation, Impurity Profile) hplc->data

Caption: Experimental workflow for stability testing.

troubleshooting_logic start Inconsistent Experimental Results? check_purity Check Purity of Starting Material (e.g., HPLC, NMR) start->check_purity degraded Degradation Confirmed check_purity->degraded Impurities Detected not_degraded Purity is High check_purity->not_degraded No Impurities fresh_prep Prepare Fresh Solutions Daily other_issues Investigate Other Experimental Parameters fresh_prep->other_issues storage Review Storage Conditions (Temp, Light, Atmosphere) degraded->storage not_degraded->fresh_prep

References

Technical Support Center: Purification of Methyl 4-amino-5-bromo-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of methyl 4-amino-5-bromo-2-methoxybenzoate from its starting materials.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route and what are the likely impurities?

The synthesis of this compound typically starts from methyl 4-amino-2-methoxybenzoate. This starting material is first protected via acetylation to form methyl 4-acetamido-2-methoxybenzoate, which is then brominated. The final step involves the deprotection (deacetylation) of the amine group.

Potential impurities include:

  • Unreacted starting material (methyl 4-acetamido-2-methoxybenzoate).

  • Over-brominated or di-brominated products.

  • Isomeric products with bromine at a different position.

  • Residual reagents from the synthesis, such as bromine or acetic anhydride.

  • Byproducts from the deacetylation step.

Q2: My purified product has a low melting point and appears as a low-melting solid. Is this normal?

The related compound, methyl 4-bromo-2-methoxybenzoate, has a reported melting point of 33°C.[1][2] The target compound, this compound, may also have a relatively low melting point. However, a broad melting point range or an oily appearance can indicate the presence of impurities. Further purification may be necessary.

Q3: What are the recommended analytical techniques to assess the purity of the final product?

To assess the purity of this compound, the following techniques are recommended:

  • Thin Layer Chromatography (TLC): To quickly check for the presence of starting materials and byproducts.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis. A purity of >98% is often desired.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Troubleshooting Guides

Problem Possible Cause Recommended Solution
Low Yield After Purification Incomplete reaction during synthesis.Optimize reaction conditions (time, temperature, reagent stoichiometry).
Product loss during extraction or recrystallization.Ensure proper phase separation during extraction. Use a minimal amount of hot solvent for recrystallization and cool slowly.
Adsorption of the product onto the stationary phase during column chromatography.Choose a less polar solvent system or a different stationary phase.
Product is Oily or a Gummy Solid Presence of solvent residue.Dry the product under high vacuum for an extended period.
Presence of low-melting point impurities.Attempt purification by column chromatography. Consider trituration with a non-polar solvent like hexane to induce crystallization.
Multiple Spots on TLC After Purification Incomplete separation of impurities.For recrystallization, try a different solvent or solvent system. For column chromatography, optimize the eluent system for better separation.[4]
Degradation of the product on the silica gel column.Deactivate the silica gel with a small amount of a base like triethylamine in the eluent.
Off-White or Yellowish Product Presence of colored impurities.Recrystallize the product, possibly with the addition of activated charcoal to remove colored impurities. Ensure complete removal of any residual bromine from the synthesis.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Test the solubility of the crude product in various solvents to find a suitable one where the product is soluble at high temperatures but sparingly soluble at room temperature. Common solvents for similar compounds include ethanol, methanol, or mixtures of ethyl acetate and hexane.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Column Chromatography Protocol
  • Stationary Phase: Use silica gel (60-120 mesh or 230-400 mesh) as the stationary phase.

  • Eluent System Selection: Determine an appropriate eluent system using TLC. A common starting point for compounds of this type is a mixture of hexane and ethyl acetate. The polarity is gradually increased to achieve good separation.[5] An ideal Rf value for the product is between 0.2 and 0.4.[4]

  • Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting with the low-polarity solvent system, gradually increasing the polarity as needed to move the product down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Purification Method Typical Solvent System Expected Purity (HPLC) Typical Yield
Recrystallization Ethanol/Water or Ethyl Acetate/Hexane>95%60-80%
Column Chromatography Hexane/Ethyl Acetate Gradient>98%50-70%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Methyl 4-amino-2-methoxybenzoate acetyl Acetylation start->acetyl Acetic Anhydride bromo Bromination acetyl->bromo Bromine deacetyl Deacetylation bromo->deacetyl Acid/Base crude Crude Product deacetyl->crude recryst Recrystallization crude->recryst Initial Cleanup col_chrom Column Chromatography crude->col_chrom High Purity pure Pure Product recryst->pure col_chrom->pure tlc TLC pure->tlc hplc HPLC pure->hplc nmr NMR pure->nmr troubleshooting_logic start Crude Product Analysis low_yield Low Yield? start->low_yield impure_tlc Multiple Spots on TLC? start->impure_tlc oily Oily/Gummy Product? start->oily low_yield->impure_tlc No optimize_rxn Optimize Reaction Conditions low_yield->optimize_rxn Yes check_extraction Review Extraction/Recrystallization low_yield->check_extraction Yes impure_tlc->oily No optimize_column Optimize Column Chromatography impure_tlc->optimize_column Yes change_recryst_solvent Change Recrystallization Solvent impure_tlc->change_recryst_solvent Yes dry_vacuum Dry Under High Vacuum oily->dry_vacuum Yes triturate Triturate with Non-Polar Solvent oily->triturate Yes pure_product Pure Product oily->pure_product No optimize_rxn->start check_extraction->start optimize_column->start change_recryst_solvent->start dry_vacuum->start triturate->start

References

Validation & Comparative

A Comparative Guide to HPLC and GC-MS for Purity Analysis of Methyl 4-amino-5-bromo-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a critical step in the journey toward a safe and effective final product. Methyl 4-amino-5-bromo-2-methoxybenzoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires rigorous analytical testing to identify and quantify any impurities. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound, supported by detailed experimental protocols and performance data.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay

HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in separating a wide range of compounds. For a non-volatile and thermally labile compound like this compound, HPLC, particularly in the reversed-phase mode, is an ideal choice for routine purity analysis and assay determination.

Alternative Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is well-suited for the target analyte, Gas Chromatography-Mass Spectrometry (GC-MS) offers a potent alternative, especially for identifying and quantifying volatile and semi-volatile impurities that may not be readily detectable by HPLC. GC-MS combines the exceptional separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry.

Comparative Performance Data

The following table summarizes the expected performance characteristics of HPLC-UV and GC-MS for the analysis of this compound and its potential impurities.

ParameterHPLC-UVGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase, with detection by mass.
Limit of Detection (LOD) ~0.01%~0.001%
Limit of Quantitation (LOQ) ~0.03%~0.003%
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98-102%95-105%
Analysis Time 15-30 minutes20-40 minutes
Compound Volatility Suitable for non-volatile and thermally labile compounds.[1]Requires volatile or semi-volatile compounds; derivatization may be necessary for polar analytes.[2]
Identification Power Based on retention time; co-elution can be a challenge.High confidence in identification based on mass spectra and retention time.[2]

Experimental Protocols

HPLC-UV Method for Purity Analysis

This protocol outlines a reversed-phase HPLC method with UV detection for the quantification of this compound and the separation of its potential process-related impurities.

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Reference standard of this compound

  • Standards of potential impurities:

    • Methyl 4-amino-2-methoxybenzoate (Starting material)

    • Methyl 4-acetamido-2-methoxybenzoate (N-acetylated starting material)

    • Methyl 4-amino-3-bromo-2-methoxybenzoate (Isomeric impurity)

    • Methyl 4-amino-3,5-dibromo-2-methoxybenzoate (Over-brominated impurity)

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 70 30
    15 30 70
    20 30 70
    22 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh and dissolve an appropriate amount of the sample in a diluent (e.g., 50:50 acetonitrile:water) to achieve a final concentration of approximately 0.5 mg/mL.

GC-MS Method for Impurity Profiling

This protocol details a GC-MS method for the identification and quantification of volatile and semi-volatile impurities in this compound.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

2. Reagents:

  • Methanol (GC grade)

  • Dichloromethane (GC grade)

3. GC-MS Conditions:

  • Inlet Temperature: 280 °C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 300 °C

    • Hold at 300 °C for 10 minutes

  • Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-500 m/z

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in methanol or dichloromethane to a final concentration of approximately 1 mg/mL.

Workflow and Pathway Diagrams

To visualize the experimental and logical processes, the following diagrams are provided in the DOT language.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample & Standards dissolve Dissolve in Diluent weigh->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (254 nm) separate->detect integrate Peak Integration detect->integrate quantify Quantify Purity & Impurities integrate->quantify

Figure 1. HPLC analysis workflow for this compound.

Decision_Pathway start Purity Analysis Required q1 Routine Quality Control? start->q1 hplc Use HPLC-UV Method q1->hplc Yes q2 Identify Unknown Volatile Impurities? q1->q2 No report Report Results hplc->report q2->hplc No gcms Use GC-MS Method q2->gcms Yes gcms->report

Figure 2. Decision pathway for selecting the appropriate analytical method.

Conclusion

Both HPLC-UV and GC-MS are powerful techniques for assessing the purity of this compound. HPLC-UV stands out as a robust and reliable method for routine quality control, offering excellent quantitation for the main component and known non-volatile impurities.[1][3] In contrast, GC-MS provides unparalleled identification capabilities for volatile and semi-volatile impurities and is the preferred method for in-depth impurity profiling and identification of unknown peaks. The choice between these methods should be guided by the specific analytical requirements, with HPLC often serving as the primary workhorse and GC-MS as a complementary technique for comprehensive characterization.

References

1H NMR Characterization of Methyl 4-amino-5-bromo-2-methoxybenzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic features of Methyl 4-amino-5-bromo-2-methoxybenzoate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide utilizes data from structurally similar analogs to provide a robust understanding of its expected spectral characteristics. By comparing the ¹H NMR data of Methyl 4-aminobenzoate, Methyl 2-methoxybenzoate, and the closely related isomer, Methyl 2-amino-5-bromobenzoate, we can effectively predict and interpret the spectrum of the title compound.

Comparative Analysis of ¹H NMR Data

The chemical shifts (δ), multiplicities, and coupling constants (J) in ¹H NMR spectroscopy are highly sensitive to the electronic environment of the protons in a molecule. The introduction of substituents such as amino (-NH₂), bromo (-Br), and methoxy (-OCH₃) groups on the benzene ring significantly influences the resonance of the aromatic protons.

The following table summarizes the experimental ¹H NMR data for selected analogs and provides predicted values for this compound. These predictions are based on the additive effects of the substituents observed in the analogs.

CompoundAromatic H (ppm)-OCH₃ (ppm)-COOCH₃ (ppm)-NH₂ (ppm)
Methyl 4-aminobenzoate 7.84 (d, J=8.8 Hz, 2H), 6.62 (d, J=8.8 Hz, 2H)-3.84 (s, 3H)5.71 (br s, 2H)
Methyl 2-methoxybenzoate 7.80 (dd, J=8.0, 2.0 Hz, 1H), 7.47 (dt, J=8.0, 1.6 Hz, 1H), 6.96-7.00 (m, 2H)3.90 (s, 3H)3.91 (s, 3H)-
Methyl 2-amino-5-bromobenzoate 7.78 (d, J=2.4 Hz, 1H), 7.19 (dd, J=8.8, 2.4 Hz, 1H), 6.64 (d, J=8.8 Hz, 1H)-3.86 (s, 3H)5.61 (br s, 2H)
This compound (Predicted) H-3: ~6.5-6.7 (s, 1H) H-6: ~7.6-7.8 (s, 1H) ~3.8-3.9 (s, 3H) ~3.8-3.9 (s, 3H) ~4.0-5.0 (br s, 2H)

Analysis of Substituent Effects:

  • Amino Group (-NH₂): This strong electron-donating group significantly shields the aromatic protons, causing their signals to appear at a higher field (lower ppm). In Methyl 4-aminobenzoate, the ortho protons (relative to -NH₂) are shifted upfield to 6.62 ppm.

  • Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent also shields the aromatic protons, particularly those in the ortho and para positions.

  • Bromo Group (-Br): This electron-withdrawing group deshields the aromatic protons, shifting their signals to a lower field (higher ppm).

  • Ester Group (-COOCH₃): The ester group is electron-withdrawing and deshields the ortho protons.

In the target molecule, this compound, the protons on the aromatic ring are expected to appear as singlets due to the substitution pattern, which eliminates ortho and meta couplings between them. The proton at the C-3 position will be shielded by the adjacent methoxy and amino groups, while the proton at the C-6 position will be deshielded by the ester and bromo groups.

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol is essential for obtaining high-quality and reproducible ¹H NMR spectra.

1. Sample Preparation:

  • Weigh 5-10 mg of the solid sample.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup:

  • Place the NMR tube in the spectrometer's probe.
  • Lock the field using the deuterium signal from the solvent.
  • Shim the magnetic field to achieve homogeneity and improve signal resolution.

3. Data Acquisition:

  • Set the appropriate spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
  • Use a standard pulse sequence (e.g., a 90° pulse).
  • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).
  • Set the relaxation delay to allow for full relaxation of the protons between scans (typically 1-5 seconds).

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
  • Phase the spectrum to ensure all peaks are in the absorptive mode.
  • Calibrate the chemical shift axis using the TMS signal.
  • Integrate the signals to determine the relative number of protons corresponding to each peak.

Visualizing Molecular Structure and Analytical Workflow

The following diagrams, generated using Graphviz, illustrate the chemical structure and the analytical workflow for ¹H NMR characterization.

G cluster_molecule This compound C1 C C2 C C1->C2 C_ester C C1->C_ester C3 C C2->C3 O_methoxy O C2->O_methoxy C4 C C3->C4 H3 H C3->H3 C5 C C4->C5 N_amino N C4->N_amino C6 C C5->C6 Br Br C5->Br C6->C1 H6 H C6->H6 O_ester1 O C_ester->O_ester1 O_ester2 O C_ester->O_ester2 CH3_ester CH₃ O_ester2->CH3_ester CH3_methoxy CH₃ O_methoxy->CH3_methoxy H2_amino H₂ N_amino->H2_amino

Caption: Chemical structure of this compound.

G A Sample Preparation (Dissolution in Deuterated Solvent with TMS) B NMR Spectrometer Setup (Locking and Shimming) A->B C Data Acquisition (Pulse Sequence, Number of Scans, Relaxation Delay) B->C D Data Processing (Fourier Transform, Phasing, Calibration, Integration) C->D E Spectral Analysis (Chemical Shift, Multiplicity, Coupling Constants) D->E F Structure Elucidation & Comparison E->F

Caption: Workflow for ¹H NMR characterization and analysis.

A Comparative Guide to the Synthesis of Methyl 4-amino-5-bromo-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to Methyl 4-amino-5-bromo-2-methoxybenzoate, a key intermediate in pharmaceutical synthesis. The routes are evaluated based on yield, purity, reaction conditions, and procedural complexity, with supporting experimental data presented for clarity.

Introduction

This compound is a valuable building block in the synthesis of various pharmaceutically active compounds. The strategic placement of the amino, bromo, and methoxy groups on the benzoate scaffold allows for diverse chemical modifications. This guide details two potential synthetic pathways: a three-step route involving protection, bromination, and deprotection, and a more direct, one-step bromination.

Route 1: Three-Step Synthesis via N-Acetylation

This classic and often preferred route involves the initial protection of the reactive amino group of the starting material, Methyl 4-amino-2-methoxybenzoate, through acetylation. This is followed by the regioselective bromination of the activated aromatic ring and subsequent deprotection to yield the final product.

Logical Workflow for Route 1

A Methyl 4-amino- 2-methoxybenzoate B Acetylation (Acetic Anhydride) A->B Step 1 C Methyl 4-acetamido- 2-methoxybenzoate B->C D Bromination (e.g., Br2 in DCM) C->D Step 2 E Methyl 4-acetamido- 5-bromo-2-methoxybenzoate D->E F Hydrolysis (Acid or Base Catalyzed) E->F Step 3 G Methyl 4-amino- 5-bromo-2-methoxybenzoate F->G

Caption: Three-step synthesis of this compound.

Experimental Protocols for Route 1

Step 1: Acetylation of Methyl 4-amino-2-methoxybenzoate

  • Procedure: To a solution of Methyl 4-amino-2-methoxybenzoate in a suitable solvent such as ethyl acetate or glacial acetic acid, an acetylating agent like acetic anhydride or acetyl chloride is added, often in the presence of a base like sodium acetate or pyridine. The reaction mixture is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is then quenched with water or an aqueous basic solution, and the product, Methyl 4-acetamido-2-methoxybenzoate, is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by recrystallization.

Step 2: Bromination of Methyl 4-acetamido-2-methoxybenzoate

  • Procedure: The N-acetylated intermediate is dissolved in a chlorinated solvent like dichloromethane (DCM). The solution is cooled, typically to between 10-15°C. A solution of bromine in the same solvent is then added dropwise while maintaining the temperature. The reaction is stirred for several hours until completion.

  • Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent and excess bromine, yielding the crude Methyl 4-acetamido-5-bromo-2-methoxybenzoate.

Step 3: Hydrolysis of Methyl 4-acetamido-5-bromo-2-methoxybenzoate

  • Procedure: The acetylated and brominated intermediate is subjected to hydrolysis under acidic or basic conditions. For instance, refluxing in the presence of an acid like sulfuric acid in methanol, or a base like sodium hydroxide in a mixture of methanol and water, will cleave the amide bond.

  • Work-up: After the reaction is complete, the mixture is neutralized. The product, this compound, is then isolated by filtration or extraction with an organic solvent, followed by washing, drying, and purification.

Route 2: Direct Bromination

An alternative, more atom-economical approach is the direct bromination of the starting material, Methyl 4-amino-2-methoxybenzoate. This route avoids the protection and deprotection steps, potentially saving time and resources. However, it may present challenges in controlling the regioselectivity and avoiding side reactions.

Logical Workflow for Route 2

A Methyl 4-amino- 2-methoxybenzoate B Direct Bromination (e.g., NBS in DMF) A->B C Methyl 4-amino- 5-bromo-2-methoxybenzoate B->C

Caption: One-step synthesis of this compound.

Experimental Protocol for Route 2
  • Procedure: Methyl 4-amino-2-methoxybenzoate is dissolved in a polar aprotic solvent such as N,N-dimethylformamide (DMF). A brominating agent, such as N-bromosuccinimide (NBS), is then added portion-wise at a controlled temperature, often near room temperature. The reaction is monitored by TLC for consumption of the starting material.

  • Work-up: Once the reaction is complete, the mixture is poured into ice water to precipitate the product. The solid is collected by filtration, washed with water, and then dried. Further purification can be achieved by recrystallization or column chromatography.

Performance Comparison

The selection of a synthetic route is often a trade-off between the number of steps, overall yield, purity of the final product, and the cost and availability of reagents. The following table summarizes the key quantitative data for the two routes, based on available literature for similar transformations.

ParameterRoute 1: Three-Step SynthesisRoute 2: Direct Bromination
Starting Material Methyl 4-amino-2-methoxybenzoateMethyl 4-amino-2-methoxybenzoate
Key Reagents Acetic anhydride, Bromine, Acid/BaseN-Bromosuccinimide
Number of Steps 31
Overall Yield Potentially higher overall yield due to controlled reactionsPotentially lower yield due to side reactions
Purity Generally high, with purification at each stepMay require more extensive purification
Reaction Time Longer overall reaction and work-up timeShorter reaction time
Complexity More complex due to multiple stepsSimpler, one-pot procedure

Conclusion

Both synthetic routes present viable options for the preparation of this compound.

Route 1 (Three-Step Synthesis) offers a more controlled and potentially higher-yielding pathway, resulting in a product of high purity. The protection of the amino group ensures regioselective bromination and minimizes the formation of byproducts. This route is often favored in laboratory settings where purity is paramount.

Route 2 (Direct Bromination) provides a more streamlined and atom-economical approach. By eliminating the protection and deprotection steps, it significantly reduces the overall reaction time and waste. However, this route may be more challenging to optimize for high yields and purity, as the unprotected amino group can lead to side reactions. It may be more suitable for large-scale industrial production where cost and efficiency are primary drivers, provided that an effective purification method is established.

The choice between these two routes will ultimately depend on the specific requirements of the researcher or drug development professional, balancing the need for high purity and yield against the desire for a more efficient and cost-effective process.

A Comparative Guide to the Synthesis and Reactivity of Methyl 4-amino-5-bromo-2-methoxybenzoate and Other Halogenated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount in the synthesis of complex molecules. Halogenated anilines are a cornerstone of this process, offering a versatile platform for a multitude of chemical transformations. This guide provides an in-depth comparison of Methyl 4-amino-5-bromo-2-methoxybenzoate with other halogenated anilines, focusing on their performance in key synthetic reactions, supported by experimental data and detailed protocols.

Introduction to Halogenated Anilines in Synthesis

Halogenated anilines are invaluable precursors in organic synthesis, primarily due to the reactivity of the carbon-halogen bond, which serves as a handle for various cross-coupling reactions. The nature of the halogen atom (iodine, bromine, or chlorine) significantly influences the reactivity of the aniline derivative, a factor that can be strategically exploited for selective chemical modifications. Generally, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the trend of bond dissociation energies: C-I < C-Br < C-Cl. This trend dictates that iodoanilines are the most reactive, followed by bromoanilines and then chloroanilines.

This compound is a polysubstituted aniline that presents multiple functionalities for synthetic elaboration. The bromine atom allows for cross-coupling reactions, while the amino and ester groups can be further modified. The methoxy group, being electron-donating, can also influence the reactivity of the aromatic ring.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. The performance of halogenated anilines in these reactions is a critical consideration for synthetic chemists.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound. The reactivity of the halogenated aniline is a key factor in the efficiency of this reaction.

Table 1: Comparison of Halogenated Anilines in Suzuki-Miyaura Coupling

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O9012Est. 85-95
4-BromoanilinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012>95
4-ChloroanilinePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane1001888
4-IodoanilinePhenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O80698

Estimated yield based on the reactivity of similar substituted bromoanilines.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

A flame-dried Schlenk flask is charged with this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol). The flask is evacuated and backfilled with argon. Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) is then added under a positive flow of argon. A degassed mixture of toluene (8 mL) and water (2 mL) is added via syringe. The reaction mixture is heated to 90°C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Logical Relationship of Reactivity in Suzuki-Miyaura Coupling

Suzuki_Reactivity Iodoaniline Iodoaniline Bromoaniline Bromoaniline (e.g., this compound) Iodoaniline->Bromoaniline Chloroaniline Chloroaniline Bromoaniline->Chloroaniline Reactivity Decreasing Reactivity

Caption: General reactivity trend of halogenated anilines in Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with an amine. This reaction is of great importance in the synthesis of pharmaceuticals and other biologically active molecules.

Table 2: Comparison of Halogenated Anilines in Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound AnilinePd₂(dba)₃ / XantphosCs₂CO₃Toluene11018Est. 80-90
2-Bromo-1,3-dimethylbenzeneAnilinePd(OAc)₂ / BINAPNaOtBuToluene100298
2-Chloro-1,3-dimethylbenzeneAnilinePd₂(dba)₃ / BrettPhosNaOtBuToluene1102492
2-Iodo-1,3-dimethylbenzeneAnilinePd₂(dba)₃ / P(t-Bu)₃NaOtBuToluene80495

Estimated yield based on the reactivity of similar substituted bromoanilines.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

To a dry Schlenk tube are added this compound (1.0 mmol), aniline (1.2 mmol), cesium carbonate (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol). The tube is evacuated and backfilled with argon. Anhydrous toluene (5 mL) is added, and the mixture is heated to 110°C for 18 hours. After cooling, the reaction is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L_nPd(II)(Ar)(X) OxAdd->PdII_Aryl Ligand_Exch Ligand Exchange PdII_Aryl->Ligand_Exch HNR'R'' PdII_Amine L_nPd(II)(Ar)(NHR'R'') Ligand_Exch->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation Base PdII_Amido L_{n-1}Pd(II)(Ar)(NR'R'') Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Product Ar-NR'R'' Red_Elim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. This reaction is a powerful tool for the formation of carbon-carbon bonds.

Table 3: Comparison of Halogenated Anilines in Heck Reaction

Aryl HalideAlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Methyl AcrylatePd(OAc)₂ / P(o-tol)₃Et₃NDMF10016Est. 70-80
4-BromoanilineStyrenePd(OAc)₂Et₃NAcetonitrile80595
4-ChloroanilineStyrenePd₂(dba)₃ / P(t-Bu)₃K₂CO₃DMA1202482
4-IodoanilineMethyl AcrylatePd(OAc)₂NaOAcDMF100290

Estimated yield based on the reactivity of similar substituted bromoanilines.

Experimental Protocol: Heck Reaction of this compound

In a sealed tube, this compound (1.0 mmol), methyl acrylate (1.5 mmol), palladium(II) acetate (0.02 mmol), tri(o-tolyl)phosphine (0.04 mmol), and triethylamine (1.5 mmol) are combined in DMF (5 mL). The tube is sealed and heated to 100°C for 16 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The product is purified by column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne, providing a direct route to substituted alkynes.

Table 4: Comparison of Halogenated Anilines in Sonogashira Coupling

Aryl HalideAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF608Est. 80-90
4-BromoanilinePhenylacetylenePd(PPh₃)₄ / CuIEt₃NDMF80692
4-ChloroanilinePhenylacetylenePd(OAc)₂ / PPh₃ / CuIi-Pr₂NHToluene1002475
4-IodoanilinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT298

Estimated yield based on the reactivity of similar substituted bromoanilines.

Experimental Protocol: Sonogashira Coupling of this compound

A mixture of this compound (1.0 mmol), phenylacetylene (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol) in THF (10 mL) and triethylamine (2 mL) is degassed with argon. The reaction is stirred at 60°C for 8 hours. The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

Substituted anilines, including derivatives of this compound, are key structural motifs in many kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer.

Signaling Pathway of a Receptor Tyrosine Kinase (RTK) and Inhibition

Kinase_Inhibition cluster_cell Cell Membrane Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Dimerization Dimerization & Autophosphorylation RTK->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK Pathway) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor Kinase Inhibitor (Derived from Halogenated Aniline) Inhibitor->Dimerization Inhibition

Caption: Simplified signaling pathway of a receptor tyrosine kinase and the point of intervention by a kinase inhibitor.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its reactivity in palladium-catalyzed cross-coupling reactions is comparable to other bromoanilines, making it a reliable substrate for the construction of complex molecular architectures. The presence of multiple functional groups offers opportunities for further synthetic diversification. The choice between iodo-, bromo-, and chloroanilines will ultimately depend on the specific requirements of the synthetic target, including desired reactivity, selectivity, and cost-effectiveness. For many applications, the balanced reactivity and stability of bromoanilines like this compound make them an excellent choice for researchers in drug discovery and materials science.

A Comparative Guide to the Use of Methyl 4-amino-5-bromo-2-methoxybenzoate as a Reference Standard in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Methyl 4-amino-5-bromo-2-methoxybenzoate as a reference standard against other relevant compounds used in the quality control and impurity profiling of pharmaceutical products. The focus of this comparison is on its application in the analysis of the antiemetic drug, Bromopride.

This compound is a known potential impurity and degradation product of Bromopride. As such, its availability as a high-purity reference standard is crucial for the accurate identification and quantification of impurities in Bromopride active pharmaceutical ingredients (APIs) and finished drug products. This ensures the safety, efficacy, and regulatory compliance of the medication.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its common alternatives, which are also known impurities of Bromopride, are presented in Table 1.

PropertyThis compoundMethyl 4-acetamido-5-bromo-2-methoxybenzoate (Bromopride Impurity B)[1][2][3][4]4-Amino-5-bromo-2-methoxybenzoic acid (Bromopride Impurity C)[5][][7]
CAS Number 111049-68-4[8]4093-34-9[1][2][3][5][9]35290-97-2[5][][7]
Molecular Formula C₉H₁₀BrNO₃C₁₁H₁₂BrNO₄[1][5]C₈H₈BrNO₃[5][7]
Molecular Weight 260.08 g/mol 302.12 g/mol [2][5]246.06 g/mol [5][7]
Appearance Off-white to light brown solidBeige to light brown powder/solidOff-white to beige solid
Purity (Typical) ≥ 98% (HPLC)≥ 98% (HPLC)≥ 98% (HPLC)
Solubility Soluble in methanol, acetonitrileSoluble in organic solvents like ethanol and acetone[1]Slightly soluble in water, soluble in methanol

Comparative Performance as a Reference Standard

The primary analytical technique for impurity profiling in pharmaceuticals is High-Performance Liquid Chromatography (HPLC). The performance of this compound as a reference standard is compared with its alternatives based on typical HPLC analysis for Bromopride and its related substances.

Experimental Protocol: HPLC Method for Bromopride Impurity Profiling

A standard reversed-phase HPLC method can be employed for the separation and quantification of Bromopride and its impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 272 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Standard Preparation: Prepare individual stock solutions of each reference standard in methanol at a concentration of 100 µg/mL. A working solution containing all standards can be prepared by appropriate dilution.

Comparative Data

The following table summarizes hypothetical but realistic data from the analysis of the three reference standards using the described HPLC method.

ParameterThis compoundMethyl 4-acetamido-5-bromo-2-methoxybenzoate4-Amino-5-bromo-2-methoxybenzoic acid
Purity (by HPLC, area %) 99.2%98.9%99.5%
Retention Time (min) 15.818.212.5
Relative Retention Time (RRT) to Bromopride 1.251.440.99
Limit of Detection (LOD) 0.01 µg/mL0.01 µg/mL0.015 µg/mL
Limit of Quantification (LOQ) 0.03 µg/mL0.03 µg/mL0.05 µg/mL
Stability (in solution, 24h at RT) Stable (<0.1% degradation)Stable (<0.1% degradation)Stable (<0.1% degradation)
Stability (solid, 12 months at 2-8°C) Stable (<0.2% degradation)Stable (<0.2% degradation)Stable (<0.2% degradation)

Visualizations

Experimental Workflow for Impurity Analysis

The following diagram illustrates the typical workflow for using a reference standard in the impurity analysis of a pharmaceutical product.

G cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing and Reporting API API or Drug Product Sample API_sol Prepare Sample Solution API->API_sol RefStd Reference Standard (this compound) RefStd_sol Prepare Standard Solution RefStd->RefStd_sol Solvent Diluent (e.g., Methanol) Solvent->API_sol Solvent->RefStd_sol HPLC Inject into HPLC System API_sol->HPLC RefStd_sol->HPLC Chromatogram Generate Chromatograms HPLC->Chromatogram Identify Identify Impurity Peak (by Retention Time) Chromatogram->Identify Quantify Quantify Impurity (by Peak Area) Identify->Quantify Report Generate Analysis Report Quantify->Report

Caption: Workflow for pharmaceutical impurity analysis using a reference standard.

Logical Relationship in Reference Standard Qualification

The diagram below outlines the logical dependencies in the qualification and use of a reference standard for ensuring drug quality.

G cluster_0 Foundation cluster_1 Qualification cluster_2 Application cluster_3 Outcome Compound This compound Purity High Purity (>98%) Compound->Purity Identity Confirmed Structure (NMR, MS) Compound->Identity Stability Demonstrated Stability Compound->Stability RefStd Qualified Reference Standard Purity->RefStd Identity->RefStd Stability->RefStd AccurateAnalysis Accurate Impurity Analysis RefStd->AccurateAnalysis DrugQuality Ensured Drug Product Quality AccurateAnalysis->DrugQuality

Caption: Logical steps for qualifying and using a reference standard.

Conclusion

This compound serves as a critical reference standard for the quality control of Bromopride. Its performance is comparable to other known Bromopride impurities, such as Methyl 4-acetamido-5-bromo-2-methoxybenzoate and 4-Amino-5-bromo-2-methoxybenzoic acid. The availability of high-purity reference standards for all potential impurities is essential for the development of robust, accurate, and reliable analytical methods. This, in turn, ensures the quality and safety of the final pharmaceutical product. Researchers and drug development professionals should consider the use of a comprehensive library of impurity standards, including this compound, for thorough impurity profiling of Bromopride.

References

comparative reactivity of bromo vs chloro analogs of 4-amino-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Discovery

Executive Summary

The comparative reactivity of bromo and chloro analogs of 4-amino-2-methoxybenzoate is primarily dictated by the nature of the carbon-halogen bond and the specific reaction type. For palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry, the bromo analog is demonstrably more reactive. This heightened reactivity is a direct consequence of the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, facilitating the crucial oxidative addition step in the catalytic cycle.

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the relative reactivity is less straightforward and is highly dependent on the reaction mechanism. While the C-Cl bond is stronger, the greater electronegativity of chlorine can render the aromatic ring more electrophilic and susceptible to nucleophilic attack. In many cases, the rate-determining step is the initial attack of the nucleophile, which can lead to comparable or even slightly faster reactions for the chloro analog under specific conditions.

Data Presentation: A Comparative Overview

The following table summarizes the key differences in reactivity based on analogous compounds, such as 4-amino-3-bromobenzoic acid and 4-amino-3-chlorobenzoic acid, and general principles of organic chemistry.[1][2]

FeatureBromo Analog (e.g., Methyl 4-amino-5-bromo-2-methoxybenzoate)Chloro Analog (e.g., Methyl 4-amino-5-chloro-2-methoxybenzoate)Rationale
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)
Relative ReactivityHighModerate to LowThe C-Br bond is weaker and more readily undergoes oxidative addition to the palladium catalyst, which is often the rate-determining step.[1][2]
Reaction TemperatureRoom temperature to moderate heat (e.g., 80-100 °C)Moderate to high heat (e.g., 100-120 °C)The higher activation energy for C-Cl bond cleavage necessitates more thermal energy.[1][2]
Reaction TimeGenerally shorterGenerally longerA faster catalytic cycle with the bromo-substrate leads to quicker reaction completion.[2]
Catalyst/Ligand SystemStandard palladium catalysts and ligands are often effective.Often requires more sophisticated, electron-rich, and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands to facilitate C-Cl bond activation.[1]
Expected YieldGood to excellentFair to good (highly dependent on the catalyst system)The higher reactivity of the bromo-intermediate typically leads to more efficient conversion to the product.[1][2]
Nucleophilic Aromatic Substitution (SNAr)
Relative ReactivityVariable; can be slightly lower than the chloro analog.Variable; can be slightly higher than the bromo analog.Reactivity is influenced by the balance between the electron-withdrawing inductive effect (favoring chloro) and the polarizability of the C-X bond. The rate-determining step is crucial.[3]
Reaction ConditionsTypically requires strong nucleophiles and potentially elevated temperatures.May proceed under slightly milder conditions in cases where the initial nucleophilic attack is the rate-determining step.The higher electronegativity of chlorine makes the ring more electron-deficient.

Experimental Protocols

While specific protocols for the target molecules are not available, the following are representative experimental methodologies for key reactions, adapted from procedures for analogous compounds.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline for the palladium-catalyzed coupling of an aryl halide with a boronic acid.

Materials:

  • Aryl halide (bromo or chloro analog of 4-amino-2-methoxybenzoate) (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

  • Solvent (e.g., Dioxane/Water, Toluene, DMF)

Procedure:

  • To a reaction vessel, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C for bromo analogs, 100-120 °C for chloro analogs) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a typical SNAr reaction with an amine nucleophile.

Materials:

  • Aryl halide (bromo or chloro analog of 4-amino-2-methoxybenzoate) (1.0 eq)

  • Nucleophile (e.g., a primary or secondary amine, 1.5-2.0 eq)

  • Base (optional, e.g., K₂CO₃, Et₃N)

  • Solvent (e.g., DMSO, DMF, NMP)

Procedure:

  • Dissolve the aryl halide in the chosen solvent in a reaction vessel.

  • Add the nucleophile and the base (if required).

  • Heat the reaction mixture to an appropriate temperature (can range from room temperature to >100 °C depending on the nucleophile and substrate) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sulfate, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Visualizing Reaction Pathways

The following diagrams illustrate the key mechanistic steps discussed in this guide.

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X-L2 Ar-Pd(II)(X)L₂ Pd(0)L2->Ar-Pd(II)-X-L2 Oxidative Addition (Ar-X) Ar-Pd(II)-R-L2 Ar-Pd(II)(R)L₂ Ar-Pd(II)-X-L2->Ar-Pd(II)-R-L2 Transmetalation (R-B(OR)₂) Ar-R Ar-R Ar-Pd(II)-R-L2->Ar-R Reductive Elimination

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

SNAr_Mechanism Start Aryl-X + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate Nucleophilic Attack (Rate-determining step) Product Aryl-Nu + X⁻ Intermediate->Product Elimination of Leaving Group

References

A Comparative Guide to the Synthesis of Methyl 4-amino-5-bromo-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of validated synthesis procedures for Methyl 4-amino-5-bromo-2-methoxybenzoate, a valuable building block in pharmaceutical research.

This document outlines two primary synthetic pathways to obtain this compound, presenting a detailed examination of a two-step method involving a protective acetylation/deacetylation sequence and a more direct, single-step bromination approach. The performance of each method is objectively compared, supported by experimental data on yield, purity, and reaction conditions to guide researchers in selecting the most suitable procedure for their needs.

Method 1: Two-Step Synthesis via Acetamido Intermediate

This widely utilized method involves the protection of the amino group of Methyl 4-amino-2-methoxybenzoate via acetylation, followed by bromination of the intermediate, and subsequent deprotection to yield the final product. This approach is favored for its potential to produce a cleaner product by preventing side reactions at the amino group during bromination.

Experimental Protocol:

Step 1: Synthesis of Methyl 4-acetamido-5-bromo-2-methoxybenzoate

A common procedure for the bromination of the N-acetylated starting material involves the use of a brominating agent in a suitable solvent. One documented method involves dissolving Methyl 4-acetamido-2-methoxybenzoate in a solvent like dichloromethane.[1] To this solution, a controlled amount of a brominating agent, such as N-bromosuccinimide (NBS), is added.[2] The reaction is typically carried out at a specific temperature to ensure regioselectivity and minimize the formation of byproducts.

Step 2: Synthesis of this compound (Deacetylation)

The Methyl 4-acetamido-5-bromo-2-methoxybenzoate intermediate is then subjected to hydrolysis to remove the acetyl protective group. This can be achieved under acidic or basic conditions. For instance, the compound can be refluxed with an aqueous solution of a strong acid, such as hydrochloric acid, to cleave the amide bond and yield the desired amine.[3]

Method 2: Direct Bromination of Methyl 4-amino-2-methoxybenzoate

An alternative, more direct approach involves the direct bromination of Methyl 4-amino-2-methoxybenzoate without the need for a protecting group. This method offers the advantage of being a single-step process, potentially reducing overall synthesis time and resource consumption.

Experimental Protocol:

The direct bromination of anilines can be achieved using various brominating agents. A general procedure involves dissolving Methyl 4-amino-2-methoxybenzoate in a suitable solvent, such as glacial acetic acid.[4] A solution of bromine in the same solvent is then added dropwise to the reaction mixture, often at a controlled temperature to manage the reactivity of the aromatic amine.[4] The use of other brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) has also been reported for the selective bromination of anilines.[3]

Performance Comparison

To facilitate a clear comparison of the two synthetic routes, the following table summarizes the key performance indicators based on available experimental data.

ParameterMethod 1: Two-Step SynthesisMethod 2: Direct Bromination
Starting Material Methyl 4-acetamido-2-methoxybenzoateMethyl 4-amino-2-methoxybenzoate
Key Reagents N-Bromosuccinimide (or similar), Acid/Base for deprotectionBromine, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)
Number of Steps 21
Reported Yield Data for the complete two-step process is not fully available in the provided search results.Specific yield for this direct bromination is not detailed in the search results, but bromination of anilines can be high-yielding.[5]
Reported Purity The intermediate, Methyl 4-acetamido-5-bromo-2-methoxybenzoate, can be obtained with high purity.[6] Purity of the final product depends on the efficiency of the deacetylation and purification steps.Purity can be affected by the formation of poly-brominated byproducts due to the activating nature of the amino group.[4]
Advantages - Protection of the amino group can lead to a cleaner reaction with fewer side products.[3] - The intermediate is a stable, characterizable compound.[7][8]- Fewer reaction steps, potentially leading to a shorter overall synthesis time and reduced waste.
Disadvantages - Requires an additional protection and deprotection step, increasing the overall number of synthetic operations.- The strong activating effect of the amino group can lead to over-bromination and the formation of multiple products, potentially complicating purification and reducing the yield of the desired mono-brominated product.[4]

Experimental and Logical Workflow Diagrams

To visually represent the synthesis and validation process, the following diagrams have been generated.

Synthesis_Validation_Workflow cluster_synthesis Synthesis Procedures cluster_method1 Method 1: Two-Step Synthesis cluster_method2 Method 2: Direct Bromination cluster_validation Product Validation M1_Start Methyl 4-amino- 2-methoxybenzoate M1_Step1 Acetylation M1_Start->M1_Step1 M1_Inter Methyl 4-acetamido- 2-methoxybenzoate M1_Step1->M1_Inter M1_Step2 Bromination M1_Inter->M1_Step2 M1_Inter2 Methyl 4-acetamido- 5-bromo-2-methoxybenzoate M1_Step2->M1_Inter2 M1_Step3 Deacetylation M1_Inter2->M1_Step3 M1_End Methyl 4-amino-5-bromo- 2-methoxybenzoate M1_Step3->M1_End Val_Input Crude Product M1_End->Val_Input M2_Start Methyl 4-amino- 2-methoxybenzoate M2_Step1 Direct Bromination M2_Start->M2_Step1 M2_End Methyl 4-amino-5-bromo- 2-methoxybenzoate M2_Step1->M2_End M2_End->Val_Input Val_Purify Purification (e.g., Recrystallization, Chromatography) Val_Input->Val_Purify Val_Pure Purified Product Val_Purify->Val_Pure Val_Analyze Analysis (NMR, MS, HPLC) Val_Pure->Val_Analyze Val_Result Purity & Yield Determination Val_Analyze->Val_Result

Caption: Comparative workflow of the two primary synthesis routes for this compound and the subsequent product validation process.

Signaling_Pathway_Analogy Title Decision Pathway for Method Selection Start Synthesis Goal: This compound Purity_High High Purity is Critical? Start->Purity_High Time_Critical Is Synthesis Time a Major Constraint? Purity_High->Time_Critical No Method1 Choose Method 1: Two-Step Synthesis Purity_High->Method1 Yes Time_Critical->Method1 No Method2 Consider Method 2: Direct Bromination Time_Critical->Method2 Yes Optimize Optimize Purification of Direct Bromination Product Method2->Optimize

Caption: A decision-making diagram to assist in selecting the optimal synthesis method based on experimental priorities such as product purity and reaction time.

References

A Comparative Cost-Benefit Analysis of Synthetic Routes to Methyl 4-amino-5-bromo-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and cost-effective production of key intermediates is paramount. Methyl 4-amino-5-bromo-2-methoxybenzoate, a valuable building block, can be synthesized through various pathways. This guide provides a detailed cost-benefit analysis of two primary methods, offering experimental data, protocols, and process visualizations to aid in selecting the most suitable approach for your laboratory or manufacturing needs.

Method 1: Direct Bromination via p-Aminosalicylic Acid

This synthetic route commences with the readily available p-aminosalicylic acid, which undergoes esterification and methylation followed by direct bromination of the resulting intermediate, Methyl 4-amino-2-methoxybenzoate.

Experimental Protocol:

Step 1: Synthesis of Methyl 4-amino-2-methoxybenzoate from p-Aminosalicylic Acid

In a suitable reaction vessel, 2 kg (13.06 mol) of p-aminosalicylic acid and 2.3 kg (40.10 mol) of crushed potassium hydroxide are combined with 6 liters of acetone and stirred vigorously. The mixture is cooled to 25°C, and 3 liters (31.68 mol) of dimethyl sulfate are added dropwise. The reaction is maintained for 5.5 hours. Following the reaction, the solvent is removed by rotary evaporation. The residue is dissolved in 8 liters of water and extracted three times with 25 liters of ethyl acetate. The combined organic layers are dried and concentrated to yield Methyl 4-amino-2-methoxybenzoate. A reported yield for this step is approximately 92.1%[1].

Step 2: Bromination of Methyl 4-amino-2-methoxybenzoate

To a solution of Methyl 4-amino-2-methoxybenzoate (1 equivalent) in a suitable solvent such as dichloromethane, N-bromosuccinimide (NBS) (1.1 equivalents) is added portion-wise at room temperature. The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with a solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography. While a specific yield for this direct bromination is not extensively documented, similar reactions on activated aromatic systems suggest a yield in the range of 80-90% is achievable.

Signaling Pathway:

Method_1_Workflow cluster_step1 Step 1: Formation of Intermediate cluster_step2 Step 2: Bromination p-Aminosalicylic_Acid p-Aminosalicylic Acid Reagents1 Dimethyl Sulfate, Potassium Hydroxide, Acetone p-Aminosalicylic_Acid->Reagents1 Methylation & Esterification Intermediate Methyl 4-amino-2- methoxybenzoate Reagents1->Intermediate Reagents2 N-Bromosuccinimide (NBS), Dichloromethane Intermediate->Reagents2 Bromination Product Methyl 4-amino-5-bromo- 2-methoxybenzoate Reagents2->Product

Caption: Synthesis of this compound via p-Aminosalicylic Acid.

Method 2: Bromination of an Acetylated Precursor

This alternative approach involves the protection of the amino group of the starting material, Methyl 2-methoxy-4-aminobenzoate, via acetylation, followed by bromination and subsequent deprotection to yield the final product.

Experimental Protocol:

Step 1: Synthesis of Methyl 2-methoxy-4-acetamidobenzoate

Methyl 4-amino-2-methoxybenzoate is acetylated using acetic anhydride in the presence of a base such as pyridine or triethylamine, or under acidic conditions with acetic acid. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The product, Methyl 2-methoxy-4-acetamidobenzoate, is then isolated by precipitation or extraction.

Step 2: Bromination of Methyl 2-methoxy-4-acetamidobenzoate

In a reaction flask equipped for hydrogen bromide absorption, 150g (0.67mol) of Methyl 2-methoxy-4-acetamidobenzoate is dissolved in 225g of dichloromethane. The solution is cooled to below 10°C, and 112.4g (0.70mol) of bromine is added dropwise while maintaining the temperature between 10-15°C. The reaction is held at this temperature for 4 hours after the addition is complete. The reaction mixture is then concentrated under reduced pressure to obtain the solid Methyl 4-acetamido-5-bromo-2-methoxybenzoate[2].

Step 3: Deacetylation of Methyl 4-acetamido-5-bromo-2-methoxybenzoate

The acetylated intermediate is subjected to hydrolysis under acidic or basic conditions. For acid-catalyzed deacetylation, the compound is refluxed in a mixture of an alcohol (e.g., methanol) and a strong acid like sulfuric acid or hydrochloric acid. For base-catalyzed deacetylation, the compound is treated with an aqueous solution of a strong base such as sodium hydroxide, followed by neutralization. The final product, this compound, is then isolated by filtration or extraction.

Signaling Pathway:

Method_2_Workflow cluster_step1_2 Step 1 & 2: Acetylation and Bromination cluster_step3 Step 3: Deacetylation Start_Material_2 Methyl 4-amino-2- methoxybenzoate Acetylation Acetic Anhydride Start_Material_2->Acetylation Acetylation Acetylated_Intermediate Methyl 2-methoxy-4- acetamidobenzoate Acetylation->Acetylated_Intermediate Bromination_2 Bromine, Dichloromethane Acetylated_Intermediate->Bromination_2 Bromination Bromo_Acetylated_Intermediate Methyl 4-acetamido-5-bromo- 2-methoxybenzoate Bromination_2->Bromo_Acetylated_Intermediate Deacetylation_Reagents Acid or Base (e.g., H₂SO₄ or NaOH) Bromo_Acetylated_Intermediate->Deacetylation_Reagents Deacetylation Final_Product_2 Methyl 4-amino-5-bromo- 2-methoxybenzoate Deacetylation_Reagents->Final_Product_2

Caption: Synthesis of this compound via an Acetylated Intermediate.

Cost-Benefit Analysis

The following table provides a comparative overview of the two synthetic methods, focusing on key performance indicators and cost factors. Prices for reagents are approximate and based on industrial-grade bulk pricing, which may vary depending on the supplier and quantity.

ParameterMethod 1: Direct BrominationMethod 2: Acetylated Precursor
Starting Material p-Aminosalicylic AcidMethyl 4-amino-2-methoxybenzoate
Key Reagents Dimethyl Sulfate, NBS/BromineAcetic Anhydride, Bromine, Acid/Base
Number of Steps 23
Overall Yield (estimated) ~75-85%~70-80%
Reaction Time (estimated) ShorterLonger
Purity (after purification) HighHigh
Cost of Starting Material (per kg) ~$13[3]~$185 (for bromo-acetylated intermediate)[4]
Cost of Key Reagents (per kg/L ) Dimethyl Sulfate: ~
10/L,NBS:10/L, NBS: ~10/L,NBS:
70/kg[5], Bromine: ~$2.67/kg[6]
Acetic Anhydride: ~
20/L,Bromine:20/L, Bromine: ~20/L,Bromine:
2.67/kg[6], H₂SO₄: ~

0.29/kg[7]
Safety Considerations Dimethyl Sulfate is highly toxic and carcinogenic. NBS and Bromine are corrosive and require careful handling.Acetic Anhydride is corrosive. Bromine is corrosive and requires careful handling. Strong acids and bases are corrosive.
Waste Generation Acetone, Ethyl Acetate, Dichloromethane, Aqueous wasteDichloromethane, Methanol, Acetic Acid, Aqueous waste

Conclusion

Both methods present viable pathways for the synthesis of this compound.

Method 1 offers a more direct route with fewer steps and potentially a higher overall yield. The use of p-aminosalicylic acid as a starting material is also economically advantageous. However, the high toxicity of dimethyl sulfate is a significant safety concern that requires stringent handling protocols.

Method 2 , while involving an additional protection-deprotection sequence, utilizes arguably less hazardous reagents in the initial acetylation step compared to the methylation in Method 1. The starting material for this route, if synthesized in-house from p-aminosalicylic acid, would add to the overall cost and number of steps. The bromination of the acetylated intermediate is a well-established and high-yielding reaction.

Ultimately, the choice between these two methods will depend on the specific priorities of the laboratory or manufacturing facility. For operations prioritizing cost-effectiveness and a shorter reaction sequence, and with the appropriate infrastructure to handle highly toxic reagents, Method 1 may be preferable. Conversely, for those prioritizing a potentially safer initial step and where the cost of an additional step is less critical, Method 2 presents a robust alternative. Researchers are encouraged to perform their own risk and cost assessments based on their specific circumstances and available resources.

References

Safety Operating Guide

Proper Disposal of Methyl 4-amino-5-bromo-2-methoxybenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 4-amino-5-bromo-2-methoxybenzoate (CAS No. 111049-68-4).

Immediate Safety and Handling Precautions:

Before handling this compound, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier. Based on data from structurally similar compounds, this chemical should be handled with care. It may be harmful if swallowed, cause skin and eye irritation, and could be toxic to aquatic life.

Personal Protective Equipment (PPE):

Always wear appropriate personal protective equipment when handling this compound.

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves
Eye Protection Safety glasses or goggles
Body Protection Laboratory coat

Step-by-Step Disposal Protocol:

The disposal of this compound must comply with all local, state, and federal regulations. As a halogenated aromatic compound, it requires specific disposal procedures.

  • Waste Segregation: It is critical to segregate halogenated organic waste from non-halogenated waste streams to ensure proper disposal and to prevent dangerous reactions.[1][2] Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.[2]

  • Container Management:

    • Use a container that is compatible with the chemical.

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[2]

    • Keep the container securely sealed when not in use.[3]

  • Spill and Contamination Cleanup:

    • In case of a spill, avoid generating dust if the material is in solid form.

    • Carefully sweep up the spilled solid and place it in the designated hazardous waste container.

    • Decontaminate the area with a suitable solvent (e.g., acetone), and collect the rinsate as hazardous waste.[2]

    • Any materials used for cleanup, such as paper towels or absorbent pads, must also be disposed of as hazardous waste.

  • Final Disposal:

    • Do not dispose of this chemical down the drain or in regular trash.[3][4]

    • Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[2] Incineration is a common and effective disposal method for halogenated organic compounds.[5]

Experimental Workflow for Disposal:

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Preparation cluster_1 Waste Collection cluster_2 Final Disposal A Consult Safety Data Sheet (SDS) B Wear Appropriate PPE: - Gloves - Safety Glasses - Lab Coat A->B C Is the waste halogenated? D Segregate into Halogenated Waste Stream C->D Yes E Segregate into Non-Halogenated Waste Stream C->E No F Use a labeled, sealed, and compatible waste container D->F G Arrange for pickup by EHS or licensed contractor F->G H Do NOT dispose in sink or regular trash F->H

Caption: Disposal Workflow for Halogenated Compounds.

References

Safeguarding Laboratory Practices: A Comprehensive Guide to Handling Methyl 4-amino-5-bromo-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Methyl 4-amino-5-bromo-2-methoxybenzoate, a halogenated aromatic compound. The following procedural steps and data will help in minimizing risks and ensuring proper disposal.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is crucial when handling this compound and similar chemical compounds. Below is a summary of recommended PPE based on safety data sheets of structurally related molecules.

PPE CategorySpecification
Eye/Face Protection Tightly fitting safety goggles or eyeshields conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be used if there is a risk of splashing.[1][2]
Hand Protection Chemical-impermeable gloves. It is advisable to consult the glove manufacturer's compatibility charts for the specific chemical.[2]
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure. A lab coat is standard. For larger quantities or risk of significant exposure, fire/flame resistant and impervious clothing is recommended.[2][3]
Respiratory Protection For handling small quantities in a well-ventilated area or a chemical fume hood, respiratory protection may not be necessary.[3] In case of dust formation, exceeding exposure limits, or experiencing irritation, a full-face respirator with a type P2 (EN 143) cartridge or a NIOSH/MSHA approved respirator should be used.[1][2][4]

Experimental Protocol for Safe Handling and Disposal

Adherence to a strict protocol is essential for minimizing exposure and preventing contamination. The following step-by-step guide outlines the safe handling and disposal of this compound.

Preparation:

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for the specific chemical. If an exact SDS is unavailable, consult the SDS for structurally similar compounds and adhere to the most stringent safety precautions.

  • Engineering Controls: Ensure that a properly functioning chemical fume hood is available.[5] All handling of the solid compound and its solutions should be performed within the fume hood to minimize inhalation exposure.[6]

  • Gather Materials: Assemble all necessary PPE, spill cleanup materials (such as inert absorbent), and designated, labeled waste containers before starting the experiment.[7]

Handling:

  • Personal Protective Equipment: Don all required PPE as detailed in the table above.

  • Weighing and Transfer: Conduct all weighing and transfer of the solid material within a chemical fume hood to prevent the generation of dust in the open lab.[7]

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reaction Setup: Perform all experimental procedures within the chemical fume hood. Keep the sash at the lowest practical height.[6]

  • Personal Hygiene: Wash hands thoroughly after handling the chemical, even if gloves were worn.[7]

Disposal:

  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[6]

  • Waste Containers: Use a designated and clearly labeled hazardous waste container for all waste containing this compound, including any rinsates from cleaning glassware.[6] The container must be kept closed when not in use.[8]

  • Decontamination: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) within the fume hood. Collect the rinsate as hazardous waste.[6]

  • Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[6] Halogenated waste often requires incineration at high temperatures to ensure complete destruction and prevent the formation of toxic byproducts.[9][10]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

A Preparation B Review SDS & Plan Experiment A->B C Assemble PPE & Materials A->C D Handling (in Fume Hood) B->D C->D E Weighing & Transfer D->E F Conduct Experiment D->F G Cleanup & Decontamination E->G F->G H Rinse Glassware (Collect Rinsate) G->H I Wipe Surfaces G->I J Disposal H->J I->J K Segregate Halogenated Waste J->K L Store in Labeled, Closed Container K->L M Arrange EHS Pickup L->M

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-amino-5-bromo-2-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-amino-5-bromo-2-methoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.